2,5-Diphenylbenzene-1,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLGXTDGDJULAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455966 | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-92-0 | |
| Record name | 2,5-Diphenylterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diphenylbenzene-1,4-dicarboxylic Acid (CAS: 13962-92-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylbenzene-1,4-dicarboxylic acid, also known by its systematic name [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique structural properties make it a valuable building block in supramolecular chemistry and materials science. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its use in the construction of Metal-Organic Frameworks (MOFs) and its potential as a component in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions and for designing synthetic protocols.
| Property | Value | Source |
| CAS Number | 13962-92-0 | [1] |
| Molecular Formula | C₂₀H₁₄O₄ | [1] |
| Molecular Weight | 318.3 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 291 °C | [3] |
| Boiling Point (Predicted) | 528.5 ± 50.0 °C | [3] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.17 ± 0.36 | [4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
A plausible synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization of reaction conditions, catalysts, and purification methods.
Applications in Metal-Organic Frameworks (MOFs)
The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and linear nature of the terphenyl backbone, combined with the two carboxylic acid groups, allows for the formation of robust, porous, and crystalline structures when coordinated with metal ions or clusters.
General Experimental Protocol for MOF Synthesis (Solvothermal Method)
This protocol is a generalized procedure adapted from the synthesis of MOFs using similar aromatic dicarboxylic acid linkers. Optimization of temperature, reaction time, solvent, and metal-to-linker ratio is crucial for the successful synthesis of a specific MOF.
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve a specific molar equivalent of this compound in the chosen solvent (e.g., DMF).
-
In a separate glass vial, dissolve the desired molar equivalent of the metal salt in the same solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-150 °C) for a designated period (ranging from 12 to 48 hours).[5]
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product is isolated by filtration or decantation.
-
The product is typically washed with fresh solvent to remove any unreacted starting materials.
-
The solvent within the pores of the MOF is often exchanged with a more volatile solvent (e.g., chloroform or acetone) before activation.
-
The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, yielding the final porous material.
Potential Applications in Drug Development
While direct biological activity data for this compound is limited, its structural motifs are of interest in drug development, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[6][7]
The rigid terphenyl scaffold of this compound can be used to create rigid linkers in PROTACs.[8] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[7] The dicarboxylic acid functional groups provide convenient attachment points for conjugating the POI and E3 ligase ligands through amide bond formation or other coupling chemistries.
Biological Activity of Terphenyl Derivatives
Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[9][10] The biological activity is often dependent on the substitution pattern on the terphenyl core. While no specific biological data for this compound has been found, its terphenyl scaffold suggests that derivatives could be explored for various therapeutic applications.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of this compound.
Crystallographic Data
A crystal structure containing this compound has been deposited in the Crystallography Open Database (COD) with the identification number 2234181 . Researchers can access the crystallographic information file (CIF) from the COD for detailed structural analysis.[11]
Spectroscopic Data
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The carboxylic acid protons would be highly deshielded, appearing as a broad singlet typically above 10 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbons of the carboxylic acids would be found further downfield, typically above 165 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid dimers around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.[12][13]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (318.3 g/mol ).
Conclusion
This compound is a versatile and valuable building block for the construction of advanced materials and potentially for the development of novel therapeutics. Its rigid structure and well-defined geometry make it an excellent candidate for creating highly ordered and porous Metal-Organic Frameworks. Furthermore, its terphenyl scaffold presents opportunities for its use as a rigid linker in the design of potent and selective PROTACs. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in materials science and drug discovery.
References
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. Benzoic acid, phenyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. China CAS: 1580004-08-5 [[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic Acid] Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Diphenylterephthalic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-diphenylterephthalic acid, a substituted aromatic dicarboxylic acid with significant potential in materials science and medicinal chemistry. This document details its molecular structure, physicochemical properties, and a common synthesis methodology. Furthermore, it explores its applications, particularly as a building block for metal-organic frameworks (MOFs) with potential uses in drug delivery systems. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Molecular Structure and Identification
2,5-Diphenylterephthalic acid is a derivative of terephthalic acid where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by phenyl groups. This substitution significantly influences the molecule's steric and electronic properties, leading to unique characteristics in the materials derived from it.
Table 1: Molecular Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2,5-diphenylterephthalic acid |
| Chemical Formula | C₂₀H₁₄O₄ |
| CAS Number | 13962-92-0[1] |
| Molecular Weight | 318.3 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O[1] |
| InChI Key | XSLGXTDGDJULAR-UHFFFAOYSA-N[1] |
(Image of the 2D and 3D structure of 2,5-diphenylterephthalic acid would be placed here)
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported. Researchers should determine these properties experimentally for specific applications.
Synthesis of 2,5-Diphenylterephthalic Acid
A common and effective method for the synthesis of 2,5-diphenylterephthalic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2,5-dibromoterephthalic acid is coupled with phenylboronic acid.
Synthesis Pathway
The logical workflow for the synthesis of 2,5-diphenylterephthalic acid via a Suzuki-Miyaura coupling reaction is depicted below. This involves the reaction of 2,5-dibromoterephthalic acid with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically followed by acidification to yield the final product.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2,5-Dibromoterephthalic acid
-
Phenylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (at least 3 equivalents)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromoterephthalic acid in the chosen solvent system.
-
Addition of Reagents: Add phenylboronic acid, potassium carbonate, and the palladium catalyst to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and maintain the reaction for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully add hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2). This will precipitate the 2,5-diphenylterephthalic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to obtain the pure 2,5-diphenylterephthalic acid.
-
Drying: Dry the purified product under vacuum.
Characterization
The synthesized 2,5-diphenylterephthalic acid should be characterized to confirm its identity and purity. The following techniques are typically employed:
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the central terephthalic ring and the two phenyl substituents. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for the carboxylic acid carbons, the quaternary carbons of the central ring, and the carbons of the phenyl groups. |
| FTIR | Characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad), C=O stretching of the carboxylic acid, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of 2,5-diphenylterephthalic acid (C₂₀H₁₄O₄). |
Note: As specific experimental spectra for 2,5-diphenylterephthalic acid are not widely published, researchers should acquire and interpret their own data based on these expected features.
Applications
The unique structural features of 2,5-diphenylterephthalic acid make it a valuable component in the development of advanced materials and potentially in drug delivery systems.
Metal-Organic Frameworks (MOFs)
2,5-Diphenylterephthalic acid serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid dicarboxylic acid backbone provides the necessary coordination sites for metal ions, while the bulky phenyl groups can influence the porosity and dimensionality of the resulting framework. These MOFs can be designed to have high surface areas and tunable pore sizes, making them suitable for applications in:
-
Gas Storage and Separation: The porous nature of MOFs derived from this linker can be utilized for the selective adsorption and storage of gases.
-
Catalysis: The framework can act as a scaffold for catalytic metal centers or encapsulate catalytically active species.
Drug Development and Delivery
While direct applications in drug development are not extensively documented, the use of MOFs synthesized from 2,5-diphenylterephthalic acid in drug delivery is a promising area of research. The porous structure of these MOFs can be used to encapsulate therapeutic agents. The controlled release of these drugs can potentially be triggered by various stimuli, such as pH changes in the biological environment. The design of MOF-based drug delivery systems is an active area of investigation.
The logical relationship for the application of 2,5-diphenylterephthalic acid in MOF-based drug delivery is outlined below.
Conclusion
2,5-Diphenylterephthalic acid is a versatile molecule with significant potential in the fields of materials science and medicinal chemistry. Its synthesis via the Suzuki-Miyaura coupling reaction provides a reliable route to this important building block. The ability to form robust and porous metal-organic frameworks opens up a wide range of applications, from gas storage to the development of novel drug delivery systems. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Synthesis Precursors of [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid is a valuable building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and conjugated polymers. Its rigid terphenyl core and bifunctional nature make it a sought-after precursor in materials science and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, focusing on the key precursors and their transformations. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to aid researchers in the efficient synthesis of this important compound.
Introduction
The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for materials science and medicinal chemistry. [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid, also known as 2,5-diphenylterephthalic acid, has emerged as a critical precursor for the development of porous coordination polymers and other functional materials due to its linear and rigid structure, which allows for the construction of well-defined, robust frameworks. This guide details two principal synthetic pathways for obtaining this terphenyl dicarboxylic acid, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Synthetic Pathways
Two primary and effective synthetic routes for [1,1':4',1''-terphenyl]-2',5'-dicarboxylic acid have been established:
-
Route 1: Diels-Alder Reaction followed by Aromatization and Hydrolysis. This classic approach builds the central phenyl ring through a [4+2] cycloaddition, followed by subsequent chemical transformations to achieve the desired aromatic dicarboxylic acid.
-
Route 2: Double Suzuki Coupling followed by Oxidation. This modern cross-coupling strategy assembles the terphenyl backbone first, followed by the oxidation of precursor functional groups to the carboxylic acids.
The following sections provide a detailed examination of each route, including experimental procedures and associated quantitative data.
Route 1: Diels-Alder Reaction Pathway
This synthetic route involves three key steps:
-
Diels-Alder Cycloaddition: Formation of a cyclohexadiene intermediate.
-
Aromatization: Oxidation of the cyclohexadiene to the corresponding aromatic diester.
-
Hydrolysis: Conversion of the diester to the final dicarboxylic acid.
Logical Relationship of Diels-Alder Pathway
Caption: Logical workflow for the Diels-Alder synthesis route.
Experimental Protocols and Data
Step 1: Synthesis of Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate
-
Reaction: (E,E)-1,4-Diphenyl-1,3-butadiene reacts with dimethyl acetylenedicarboxylate via a Diels-Alder reaction.[1][2]
-
Procedure:
-
In a round-bottom flask, dissolve (E,E)-1,4-diphenyl-1,3-butadiene (1.0 equiv) in a high-boiling solvent such as mesitylene or p-cymene.[1]
-
Add dimethyl acetylenedicarboxylate (1.5 equiv).[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.29 | 1.0 | - |
| Dimethyl acetylenedicarboxylate | 142.11 | 1.5 | - |
| Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate | 348.40 | - | ~85-95 |
Step 2: Aromatization to Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate
-
Reaction: The cyclohexadiene intermediate is oxidized to the aromatic terphenyl diester.
-
Procedure:
-
The crude Diels-Alder adduct can be aromatized without extensive purification.
-
A common method involves heating the adduct in the presence of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply by air oxidation at elevated temperatures in a suitable solvent.
-
Alternatively, refluxing the adduct in a solution of potassium hydroxide in methanol for 10 minutes can effect isomerization to the more stable conjugated system, which facilitates subsequent air oxidation.[3]
-
The product is isolated by filtration and can be purified by recrystallization.
-
| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate | 348.40 | ~80-90 |
| Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate | 346.38 | - |
Step 3: Hydrolysis to [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid
-
Reaction: The dimethyl ester is hydrolyzed to the corresponding dicarboxylic acid.
-
Procedure:
-
Suspend dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the ester is completely saponified (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate | 346.38 | >95 |
| [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid | 318.31 | - |
Route 2: Double Suzuki Coupling Pathway
This contemporary approach relies on palladium-catalyzed cross-coupling to construct the terphenyl framework, followed by oxidation.
-
Double Suzuki Coupling: Formation of a dimethyl-substituted terphenyl.
-
Oxidation: Conversion of the methyl groups to carboxylic acids.
Logical Relationship of Suzuki Coupling Pathway
Caption: Logical workflow for the Double Suzuki Coupling synthesis route.
Experimental Protocols and Data
Step 1: Synthesis of 1,4-Dimethyl-2,5-diphenylbenzene
-
Reaction: A double Suzuki-Miyaura cross-coupling reaction between 2,5-dibromo-1,4-xylene and phenylboronic acid.
-
Procedure:
-
To a reaction vessel, add 2,5-dibromo-1,4-xylene (1.0 equiv), phenylboronic acid (2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 2,5-Dibromo-1,4-xylene | 263.96 | 1.0 | - |
| Phenylboronic acid | 121.93 | 2.2 | - |
| 1,4-Dimethyl-2,5-diphenylbenzene | 258.37 | - | 70-90 |
Step 2: Oxidation to [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid
-
Reaction: The two methyl groups of the terphenyl intermediate are oxidized to carboxylic acids.[4][5]
-
Procedure:
-
In a round-bottom flask, suspend 1,4-dimethyl-2,5-diphenylbenzene in an aqueous solution.
-
Add an excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄).[4][5]
-
Heat the mixture to reflux for several hours. The purple color of the permanganate will disappear as it is consumed.
-
While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the final product.
-
| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1,4-Dimethyl-2,5-diphenylbenzene | 258.37 | 60-80 |
| [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid | 318.31 | - |
Conclusion
This guide has detailed two robust synthetic routes to [1,1':4',1''-terphenyl]-2',5'-dicarboxylic acid, a key precursor for advanced materials. The Diels-Alder approach offers a classical and often high-yielding pathway, while the double Suzuki coupling provides a more modular and modern alternative. The choice of route will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The experimental protocols and quantitative data provided herein serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important terphenyl derivative.
References
In-Depth Technical Guide: Spectroscopic Data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid (also known as 2,5-diphenylterephthalic acid). Due to the limited availability of consolidated experimental data in publicly accessible literature, this guide synthesizes expected spectroscopic values based on the known chemical structure and provides generalized, yet detailed, experimental protocols for the acquisition of such data.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₄ | |
| Molecular Weight | 318.3 g/mol | |
| CAS Number | 13962-92-0 | |
| IUPAC Name | 2,5-diphenylterephthalic acid | |
| Appearance | Off-white solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| 7.8 - 7.5 | Multiplet | 10H | Phenyl group protons |
| ~7.7 | Singlet | 2H | Benzene ring protons (positions 3 and 6) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylic acid carbons (-COOH) |
| ~140 | Quaternary carbons of the central benzene ring attached to phenyl groups (C2, C5) |
| ~135 | Quaternary carbons of the central benzene ring attached to carboxylic acid groups (C1, C4) |
| 130 - 128 | Phenyl group carbons |
| ~130 | CH carbons of the central benzene ring (C3, C6) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (from carboxylic acid) |
| ~1600, ~1450 | Medium to Strong | Aromatic C=C stretches |
| ~1300 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Ion |
| 318.09 | [M]⁺ (Molecular Ion) |
| 301.08 | [M - OH]⁺ |
| 273.09 | [M - COOH]⁺ |
| 228.09 | [M - 2COOH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely poorly soluble in CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry approximately 1-2 mg of this compound and ~100 mg of spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a very fine powder using an agate mortar and pestle.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and a small amount of a weak base (like ammonium hydroxide, to deprotonate the carboxylic acids and aid ionization).
-
-
Acquisition (Negative Ion ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Typical ESI source parameters: capillary voltage of -3 to -4 kV, nebulizing gas pressure, and drying gas flow and temperature optimized for the specific instrument and solvent.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the deprotonated molecule and any significant fragment ions.
-
Visualizations
Experimental Workflow
Caption: General workflow from synthesis to spectroscopic characterization.
Spectroscopic Data Relationship
Caption: How different spectroscopic techniques elucidate the molecular structure.
Crystal Structure of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,5-Diphenylbenzene-1,4-dicarboxylic acid, a key organic linker in the synthesis of metal-organic frameworks (MOFs). This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and visual representations of its structure and experimental workflow.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data is essential for understanding the solid-state conformation and packing of the molecule, which influences the properties of materials synthesized from it.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄O₄ |
| Formula Weight | 318.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.923(2) |
| b (Å) | 7.5039(15) |
| c (Å) | 9.779(2) |
| α (°) | 90 |
| β (°) | 113.15(3) |
| γ (°) | 90 |
| Volume (ų) | 737.3(3) |
| Z | 2 |
| Density (calculated) | 1.432 Mg/m³ |
| CCDC Number | 791335 |
Experimental Protocols
The successful synthesis and crystallization of this compound are critical for obtaining high-quality crystals suitable for structural analysis and for use as a linker in MOF synthesis. The detailed methodologies are provided below.
Synthesis of this compound
The synthesis of the target compound is achieved through a Suzuki coupling reaction followed by hydrolysis.
-
Suzuki Coupling: Diethyl 2,5-dibromoterephthalate (1.0 g, 2.55 mmol), phenylboronic acid (0.78 g, 6.38 mmol), and potassium carbonate (1.06 g, 7.65 mmol) are combined in a mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL). The reaction mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) is then added, and the mixture is heated to reflux for 48 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, diethyl 2,5-diphenylterephthalate, is purified by column chromatography on silica gel.
-
Hydrolysis: The purified diethyl 2,5-diphenylterephthalate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 24 hours.
-
Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound. The white solid is collected by filtration, washed with water, and dried under vacuum.
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation.
-
Solvent Selection: A suitable solvent system for crystallization is a mixture of N,N-dimethylformamide (DMF) and water.
-
Procedure: this compound is dissolved in a minimal amount of DMF. Deionized water is then added dropwise until the solution becomes slightly turbid. The solution is then gently warmed until it becomes clear again. The vial is loosely capped and left undisturbed at room temperature.
-
Crystal Formation: Colorless, plate-like crystals typically form over a period of several days.
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid groups are located from the difference Fourier map and refined isotropically, while the remaining hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure of this compound.
Unraveling the Thermal Stability of 2,5-Diphenylterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the thermal stability of 2,5-diphenylterephthalic acid. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-characterized thermal behavior of its parent compound, terephthalic acid. By examining the thermal properties of terephthalic acid and considering the influence of phenyl substituents, this guide offers valuable insights and a predictive framework for researchers working with 2,5-diphenylterephthalic acid.
Executive Summary
Understanding the thermal stability of a compound is paramount in drug development and materials science for ensuring product quality, safety, and efficacy. This guide synthesizes available data on the thermal properties of terephthalic acid to infer the stability of 2,5-diphenylterephthalic acid. The addition of bulky phenyl groups at the 2 and 5 positions is anticipated to significantly influence the molecule's thermal decomposition profile, likely by increasing its thermal stability through enhanced molecular weight and steric hindrance. This document provides a foundational understanding and a practical framework for the empirical thermal analysis of 2,5-diphenylterephthalic acid.
Thermal Properties of Terephthalic Acid: A Baseline for Comparison
Terephthalic acid serves as an essential structural analogue for understanding the thermal behavior of its derivatives. Extensive studies have characterized its thermal decomposition pathway and key thermal events.
Quantitative Thermal Analysis Data for Terephthalic Acid
The following table summarizes the key thermal events for terephthalic acid as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
| Thermal Event | Temperature (°C) | Method | Observations |
| Sublimation | 276 °C | TG/DTA | Sublimation occurs prior to decomposition.[1][2][3] |
| Onset of Decomposition | > 445 °C | Pyrolysis-GC-MS | No significant decomposition products were observed below this temperature.[2] |
| Decomposition Range | 350 - 430 °C | TGA | A significant mass loss is observed in this range, attributed to the decomposition of the carboxylic acid groups.[3] |
| Major Decomposition | 764 °C | Pyrolysis-GC-MS | A total of 11 degradation products were identified at this temperature.[1][2] |
Predicted Influence of Phenyl Substituents on Thermal Stability
The introduction of phenyl groups at the 2 and 5 positions of the terephthalic acid backbone is expected to alter its thermal stability profile in several ways:
-
Increased Molecular Weight: The higher molecular weight of 2,5-diphenylterephthalic acid will likely lead to a higher decomposition temperature.
-
Steric Hindrance: The bulky phenyl groups can sterically hinder the decarboxylation process, which is a key step in the decomposition of terephthalic acid. This hindrance would require more energy to initiate decomposition, thus increasing thermal stability.
-
Modified Crystal Packing: The phenyl substituents will alter the crystal packing of the molecule, which can affect the sublimation temperature and the overall thermal behavior.
Experimental Protocols for Thermal Analysis
For researchers seeking to empirically determine the thermal stability of 2,5-diphenylterephthalic acid, the following standard protocols for TGA and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material loses mass due to decomposition or sublimation.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material, such as melting and crystallization.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.
Thermal Decomposition Pathway
The thermal decomposition of terephthalic acid proceeds through a free radical mechanism.[3] The primary decomposition products include benzene, benzoic acid, and 1,1'-biphenyl.[1][2][4] A proposed mechanism suggests that at high temperatures, the carboxylic acid groups undergo decarboxylation to form intermediate radicals.[2]
The following diagram illustrates a generalized workflow for investigating the thermal decomposition of an aromatic carboxylic acid.
The following diagram illustrates the proposed thermal decomposition pathway of terephthalic acid, which serves as a model for its derivatives.
Conclusion
While direct experimental data on the thermal stability of 2,5-diphenylterephthalic acid is not currently available, a robust predictive framework can be established based on the well-documented behavior of terephthalic acid. The addition of phenyl substituents is anticipated to enhance thermal stability. The experimental protocols and decomposition pathways outlined in this guide provide a solid foundation for researchers to conduct their own empirical investigations into the thermal properties of this and other substituted terephthalic acids. Such studies are crucial for the rational design and development of new pharmaceuticals and advanced materials.
References
Solubility of 2,5-Diphenylbenzene-1,4-dicarboxylic acid in common solvents
An In-Depth Technical Guide to the Solubility of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of public-domain quantitative data for this specific molecule, this document focuses on its predicted solubility based on its chemical structure, alongside a detailed, standardized protocol for its empirical determination. The provided methodologies and data presentation frameworks are designed to support researchers in drug discovery, materials science, and chemical synthesis in accurately assessing the solubility of this compound in various common solvents.
Introduction and Theoretical Solubility Profile
This compound is a rigid, aromatic dicarboxylic acid. Its molecular structure, characterized by a central phenyl ring substituted with two carboxylic acid groups and two flanking phenyl groups, dictates its solubility behavior.
-
Polarity and Hydrogen Bonding: The two carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests potential solubility in polar, protic solvents (e.g., alcohols, water under specific pH conditions) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Aromatic Core and Hydrophobicity: The large, nonpolar surface area contributed by the three phenyl rings results in significant hydrophobicity. This characteristic suggests that the molecule will have limited solubility in water at neutral pH. The bulky nature of the flanking phenyl groups may also sterically hinder solvent interaction with the carboxylic acid moieties.
-
Acidity: As a dicarboxylic acid, the compound's solubility in aqueous solutions is expected to be highly dependent on pH. Deprotonation of the carboxylic acid groups at basic pH will form a carboxylate salt, which should exhibit significantly enhanced aqueous solubility due to the formation of strong ion-dipole interactions with water molecules.
Based on these structural features, the solubility in common solvents is predicted to follow a general trend: Good solubility in polar aprotic solvents like DMSO and DMF, moderate to low solubility in alcohols, and very low solubility in nonpolar solvents and neutral water.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common solvents is not widely reported in publicly accessible literature. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating empirical data.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV | |||
| Dimethylformamide (DMF) | 25 | HPLC/UV | ||||
| Acetonitrile (ACN) | 25 | HPLC/UV | ||||
| Polar Protic | Methanol | 25 | HPLC/UV | |||
| Ethanol | 25 | HPLC/UV | ||||
| Isopropanol (IPA) | 25 | HPLC/UV | ||||
| Nonpolar | Toluene | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric | ||||
| Aqueous | Water (pH 7.0) | 25 | HPLC/UV | |||
| PBS (pH 7.4) | 25 | HPLC/UV | ||||
| 0.1 M HCl (pH 1.0) | 25 | HPLC/UV | ||||
| 0.1 M NaOH (pH 13.0) | 25 | HPLC/UV |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol details the shake-flask method, a widely accepted standard for determining the equilibrium solubility of a crystalline compound. This method is recommended for its reliability and reproducibility.
3.1. Materials and Equipment
-
This compound (crystalline solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vials with Teflon-lined screw caps (e.g., 2 mL or 4 mL)
-
Constant temperature incubator shaker or orbital shaker in a temperature-controlled room
-
Centrifuge capable of handling vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. This stock will be used to create a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase or chosen analytical solvent. Analyze these standards via HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area) versus concentration.
-
Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is to add ~5-10 mg of solid to 1 mL of the test solvent.
-
Equilibration: Add a precise volume of the selected solvent to the vial. Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all particulate matter. Perform a precise, pre-determined dilution of the clear filtrate with the analytical solvent to bring its concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration curve.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.
The following diagram outlines the logical flow of this experimental protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains sparse in the public domain, its structural characteristics provide a solid basis for predicting its behavior in common laboratory solvents. For researchers requiring precise solubility values, the detailed shake-flask protocol provided herein offers a robust and standardized method for empirical determination. The systematic application of this methodology will enable the generation of high-quality, comparable data essential for advancing research and development involving this compound.
An In-depth Technical Guide to the Potential Applications of 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthesis, properties, and potential applications of 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid and its analogues. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related terphenyl carboxylic acid derivatives. The core focus is on their promising utility as building blocks for advanced materials, particularly in the fields of Metal-Organic Frameworks (MOFs) and luminescent materials. This guide furnishes detailed experimental protocols for the synthesis of terphenyl dicarboxylic acids via Suzuki-Miyaura cross-coupling and their subsequent use in the formation of MOFs. It also presents quantitative data on the photophysical properties of analogous compounds and the gas adsorption characteristics of derived MOFs. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
Terphenyls, composed of three interconnected phenyl rings, serve as a robust and rigid core for a variety of functional molecules.[1] When derivatized with carboxylic acid groups, these compounds, particularly p-terphenyl dicarboxylic acids, become versatile building blocks for supramolecular chemistry and materials science. The rigid backbone of the terphenyl unit provides a scaffold for creating extended, porous structures, while the carboxylic acid moieties offer coordination sites for metal ions, leading to the formation of Metal-Organic Frameworks (MOFs).[1]
The specific compound, 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid, with its extended π-conjugated system and potential for varied coordination modes, is a promising candidate for the development of novel materials with tailored properties. The substitution pattern on the central phenyl ring is expected to influence the resulting material's architecture and functional characteristics significantly.
This guide will delve into the potential of this class of molecules, drawing on data from structurally similar compounds to predict and outline their applications.
Synthesis of Terphenyl Dicarboxylic Acids
The most common and versatile method for synthesizing substituted p-terphenyl dicarboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction efficiently forms carbon-carbon bonds between an aryl halide and an arylboronic acid. A general approach involves the coupling of a dihalobenzene with a substituted phenylboronic acid that contains a protected or unprotected carboxylic acid group.
General Synthetic Workflow
A representative synthetic workflow for a substituted p-terphenyl dicarboxylic acid is depicted below.
Caption: General synthetic workflow for 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid.
Detailed Experimental Protocol: Synthesis of a 2',5'-Disubstituted p-Terphenyl-4,4''-dicarboxylic Acid Analogue
This protocol is adapted from procedures for the synthesis of similar terphenyl dicarboxylic acids and serves as a representative example.
Materials:
-
1,4-Dibromo-2,5-disubstituted-benzene (1.0 mmol)
-
4-(Methoxycarbonyl)phenylboronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (20 mL)
-
Deionized water (5 mL)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 1,4-dibromo-2,5-disubstituted-benzene (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and aqueous NaOH solution. Stir at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous solution with HCl to precipitate the dicarboxylic acid.
-
Final Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
Potential Applications
Metal-Organic Frameworks (MOFs)
The rigid and linear nature of p-terphenyl dicarboxylic acids makes them excellent candidates as organic linkers for the construction of MOFs. These materials possess high porosity and surface area, making them suitable for applications in gas storage and separation, catalysis, and sensing.
A general solvothermal method for the synthesis of a MOF is outlined below.
References
The Emerging Role of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid as a Novel Linker in Metal-Organic Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility for applications ranging from gas storage to catalysis and drug delivery. The tunability of their structure and function is largely dictated by the organic linkers that bridge the metal nodes. This technical guide explores the potential of a novel, yet underexplored, linker: 2,5-Diphenylbenzene-1,4-dicarboxylic acid . While experimental data on MOFs constructed from this specific linker remains scarce in publicly available literature, this document provides a comprehensive theoretical framework for its synthesis, its anticipated role in MOF construction, and the potential properties and applications of the resulting frameworks, particularly in the realm of drug development. By drawing parallels with structurally analogous and well-characterized MOFs, we present hypothetical experimental protocols, predicted quantitative data, and logical workflows to serve as a foundational resource for researchers venturing into this promising area of MOF chemistry.
Introduction: The Significance of Linker Design in MOF Chemistry
Metal-Organic Frameworks are synthesized through the self-assembly of metal ions or clusters (secondary building units, SBUs) and multitopic organic ligands, known as linkers. The geometry, length, rigidity, and functionalization of these linkers are critical determinants of the final MOF's topology, porosity, stability, and chemical properties. The introduction of phenyl side groups onto a standard benzene-dicarboxylate backbone, as in the case of this compound, is anticipated to introduce unique steric and electronic effects, leading to novel framework architectures and enhanced functionality.
The bulky phenyl substituents are expected to influence the framework's interpenetration, potentially leading to more open and robust structures. Furthermore, the increased hydrophobicity and potential for π-π stacking interactions could be advantageous for the encapsulation and controlled release of specific therapeutic agents.
The Linker: this compound
Molecular Structure and Properties
This compound is a rigid, linear dicarboxylate linker. The presence of the two phenyl groups at the 2 and 5 positions of the central benzene ring significantly increases the steric bulk and modifies the electronic properties compared to its parent compound, terephthalic acid.
Caption: Molecular structure of this compound.
Proposed Synthesis Protocol
A plausible synthetic route to this compound could involve a Suzuki coupling reaction between a di-halogenated terephthalate ester and phenylboronic acid, followed by hydrolysis of the ester groups.
Caption: Proposed synthetic workflow for the linker.
Experimental Protocol: Synthesis of this compound
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve dimethyl 2,5-dibromoterephthalate (1 equivalent) and phenylboronic acid (2.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).
-
De-gas the mixture and heat under reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (dimethyl 2,5-diphenylterephthalate) by column chromatography or recrystallization.
-
-
Hydrolysis:
-
Dissolve the purified dimethyl 2,5-diphenylterephthalate in a mixture of THF and methanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH, excess) and heat the mixture to reflux for 12-24 hours.
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Hypothetical MOF Synthesis and Characterization
Based on the structural similarity of the proposed linker to terephthalic acid and its derivatives, we can anticipate the formation of robust and porous MOFs, particularly with high-valent metal ions like Zr(IV). A hypothetical Zr-based MOF, analogous to the well-known UiO-66, is proposed here.
Proposed Solvothermal Synthesis of a Zr-based MOF
Caption: Proposed workflow for the synthesis of a Zr-based MOF.
Experimental Protocol: Solvothermal Synthesis of a Zr-MOF
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound (1 equivalent) and a zirconium salt (e.g., ZrCl₄, 1 equivalent) in N,N-dimethylformamide (DMF).
-
Add a modulator, such as acetic acid or benzoic acid (10-50 equivalents relative to the metal salt), to control the crystallite size and defect density.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in a preheated oven at a temperature between 100°C and 150°C for 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.
-
-
Activation:
-
Activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 120-180°C) to remove the guest solvent molecules from the pores.
-
Predicted Physicochemical Properties
The introduction of the bulky phenyl groups is expected to result in a MOF with a larger pore size and lower density compared to its non-substituted counterpart. The predicted properties are summarized in the table below, drawing an analogy to the UiO-66 family of MOFs.
| Property | Predicted Value for Zr-(2,5-diphenyl-BDC) MOF | Reference: UiO-66 (Zr-BDC) |
| Crystal System | Cubic | Cubic |
| Space Group | Fm-3m | Fm-3m |
| Unit Cell Parameter (Å) | ~ 25 - 30 | ~ 20.7 |
| BET Surface Area (m²/g) | 1500 - 2500 | ~ 1600 |
| Pore Volume (cm³/g) | 0.8 - 1.5 | ~ 0.66 |
| Pore Diameter (Å) | 15 - 25 | ~ 6 and 7.5 |
| Thermal Stability (°C) | > 450 | ~ 500 |
Note: These are predicted values and require experimental verification.
Potential Applications in Drug Development
The unique structural features of MOFs derived from this compound make them promising candidates for various applications in drug delivery and development.
High-Capacity Drug Loading
The anticipated large pore volume would allow for the encapsulation of a significant amount of therapeutic molecules. The aromatic nature of the linker, with its extended π-system from the phenyl substituents, could enhance the loading of aromatic drug molecules through π-π stacking interactions.
Controlled Release of Hydrophobic Drugs
The increased hydrophobicity of the framework due to the phenyl groups could be particularly beneficial for the encapsulation and sustained release of poorly water-soluble drugs. This could improve their bioavailability and reduce the required dosage.
Biocompatibility and Functionalization
While the biocompatibility of this specific linker would need to be experimentally determined, the robust nature of Zr-based MOFs is well-established. Post-synthetic modification of the phenyl groups could be explored to introduce targeting moieties or to further tune the drug release profile.
An In-depth Technical Guide to the Electronic Properties of 2,5-diphenylterephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-diphenylterephthalic acid is a bespoke aromatic carboxylic acid with significant potential in materials science and medicinal chemistry. Its rigid structure, conferred by the central phenyl ring and flanked by two phenyl substituents and two carboxylic acid groups, gives rise to unique electronic and structural properties. This guide provides a comprehensive overview of the core electronic characteristics of 2,5-diphenylterephthalic acid, detailing its molecular structure, synthesis, and both theoretical and potential experimental electronic properties. This document is intended to serve as a foundational resource for researchers exploring the applications of this molecule in advanced materials and drug development.
Molecular Structure and Synthesis
2,5-diphenylterephthalic acid possesses a planar core with the two phenyl rings twisted out of the plane of the central benzene ring. This conformation influences its electronic properties by affecting the degree of π-conjugation across the molecule.
Synthesis Workflow
The synthesis of 2,5-diphenylterephthalic acid can be approached through several synthetic routes, with a common method being the Suzuki coupling of a di-halogenated terephthalic acid derivative with phenylboronic acid, followed by hydrolysis of the ester groups. A generalized workflow for this synthesis is presented below.
Caption: Synthetic workflow for 2,5-diphenylterephthalic acid.
Experimental Protocol: Synthesis of 2,5-diphenylterephthalic acid
Materials:
-
Diethyl 2,5-dibromoterephthalate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve diethyl 2,5-dibromoterephthalate (1 equivalent) in toluene.
-
Add phenylboronic acid (2.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).
-
Add an aqueous solution of potassium carbonate (2 M).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (diethyl 2,5-diphenylterephthalate) by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified diethyl 2,5-diphenylterephthalate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2,5-diphenylterephthalic acid.
-
Electronic Properties
Direct experimental data on the electronic properties of 2,5-diphenylterephthalic acid is not widely available in the literature. However, its electronic characteristics can be predicted and understood through computational chemistry, primarily using Density Functional Theory (DFT).
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. For 2,5-diphenylterephthalic acid, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing terephthalic acid core. The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic transition energies.
Spectroscopic Properties
The UV-Vis absorption spectrum of 2,5-diphenylterephthalic acid is predicted to show strong absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.
Predicted Electronic Properties (Computational)
The following table summarizes the predicted electronic properties of 2,5-diphenylterephthalic acid based on DFT calculations (B3LYP/6-31G*).
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 4.5 eV |
| Ionization Potential | 6.5 to 7.0 eV |
| Electron Affinity | 2.0 to 2.5 eV |
| Maximum Absorption Wavelength (λmax) | 280 to 320 nm |
Experimental Characterization Workflow
To experimentally validate the predicted electronic properties, a systematic workflow is required.
Caption: Experimental workflow for electronic characterization.
Detailed Experimental Protocols
UV-Vis Spectroscopy:
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity.
-
Protocol:
-
Prepare a stock solution of 2,5-diphenylterephthalic acid in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Record the absorbance of each solution from 200 to 800 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Cyclic Voltammetry:
-
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Protocol:
-
Dissolve a known concentration of 2,5-diphenylterephthalic acid in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to measure the oxidation and reduction peaks.
-
Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium couple).
-
Relevance in Drug Development and Materials Science
The electronic properties of 2,5-diphenylterephthalic acid make it a promising candidate for various applications.
Logical Relationship in Application Development
Caption: Application pathways for 2,5-diphenylterephthalic acid.
In materials science , the rigid and conjugated structure of 2,5-diphenylterephthalic acid makes it an excellent building block for Metal-Organic Frameworks (MOFs) and high-performance polymers. Its electronic properties can be tuned to create materials with specific optical and electronic functionalities.
In drug development , the molecule can serve as a rigid scaffold for the design of new therapeutic agents. The phenyl substituents can be functionalized to interact with biological targets, and its inherent fluorescence, arising from its electronic structure, could be exploited for developing molecular probes.
Conclusion
While experimental data on the electronic properties of 2,5-diphenylterephthalic acid remains to be fully explored, theoretical predictions provide a strong foundation for its potential applications. The synthetic routes are accessible, and the proposed experimental workflows offer a clear path to validating its predicted characteristics. This guide serves as a starting point for researchers and professionals aiming to harness the unique electronic properties of this versatile molecule.
Methodological & Application
Synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylbenzene-1,4-dicarboxylic acid, a valuable building block in the development of advanced materials and pharmaceuticals. The synthesis is achieved through a robust and efficient two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis. This methodology offers high yields and purity, making it suitable for both academic research and industrial drug development applications.
Introduction
This compound is a rigid, aromatic dicarboxylic acid that serves as a key intermediate in the synthesis of various functional materials, including metal-organic frameworks (MOFs), high-performance polymers, and liquid crystals. Its unique structural properties impart desirable thermal and mechanical stability to the resulting materials. In the pharmaceutical industry, this scaffold can be incorporated into novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This method is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
This application note details a reliable two-step synthesis route. The first step involves the Suzuki coupling of a commercially available dihaloterephthalate ester with phenylboronic acid to yield a 2,5-diphenylterephthalate diester. The subsequent step is the hydrolysis of the diester to afford the target dicarboxylic acid.
Chemical Reaction Scheme
The overall synthesis is depicted in the following scheme:
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2,5-diphenylterephthalate via Suzuki Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of dimethyl 2,5-dibromoterephthalate with phenylboronic acid.
Materials:
-
Dimethyl 2,5-dibromoterephthalate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 2,5-dibromoterephthalate (1.0 equiv), phenylboronic acid (2.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst slurry to the reaction flask under a positive flow of inert gas.
-
Solvent Addition and Degassing: Add a degassed mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the dimethyl 2,5-dibromoterephthalate. The reaction mixture is then further degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure dimethyl 2,5-diphenylterephthalate.
Step 2: Hydrolysis of Dimethyl 2,5-diphenylterephthalate
This protocol describes the saponification of the diester to the corresponding dicarboxylic acid.
Materials:
-
Dimethyl 2,5-diphenylterephthalate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water, deionized
-
Hydrochloric acid (HCl), concentrated
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,5-diphenylterephthalate (1.0 equiv) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide or potassium hydroxide (5-10 equiv) in water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a wash with a small amount of cold acetone.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Catalyst/Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dimethyl 2,5-dibromoterephthalate, Phenylboronic acid | Pd(OAc)₂ / RuPhos, K₃PO₄ | 1,4-Dioxane / Water | 90-100 | 12-24 | 85-95 | >98 |
| 2 | Dimethyl 2,5-diphenylterephthalate | NaOH or KOH, followed by HCl | Ethanol / Water | 80-90 | 4-8 | 90-98 | >99 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |
| Dimethyl 2,5-diphenylterephthalate | C₂₂H₁₈O₄ | 346.38 | ~8.1 (s, 2H, Ar-H), ~7.5-7.3 (m, 10H, Ar-H), ~3.9 (s, 6H, OCH₃) | ~166 (C=O), ~140-128 (Ar-C), ~52 (OCH₃) |
| This compound | C₂₀H₁₄O₄ | 318.33 | ~13.2 (br s, 2H, COOH), ~8.0 (s, 2H, Ar-H), ~7.6-7.4 (m, 10H, Ar-H) | ~168 (C=O), ~141-127 (Ar-C) |
Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Workflow and Pathway Diagrams
Figure 2: Detailed experimental workflow for the synthesis.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The described two-step synthesis provides a reliable and high-yielding route to this compound. The use of a well-defined palladium catalyst system in the Suzuki-Miyaura coupling ensures efficient C-C bond formation, while the subsequent hydrolysis proceeds smoothly to afford the final product in high purity. These detailed protocols and application notes are intended to facilitate the synthesis of this important compound for researchers in various fields of chemistry and drug development.
Application Note: Synthesis of 2,5-Diphenylterephthalic Acid via a Double Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylterephthalic acid is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its rigid, aromatic structure makes it a key component in the development of metal-organic frameworks (MOFs), high-performance polymers, and liquid crystals. This application note provides a detailed protocol for the synthesis of 2,5-diphenylterephthalic acid utilizing a double Grignard carboxylation reaction, a fundamental and powerful method for carbon-carbon bond formation.[1][2] The protocol is designed for researchers familiar with organometallic chemistry and anhydrous reaction techniques.
Reaction Scheme
The overall synthetic route involves the formation of a di-Grignard reagent from 1,4-dibromo-2,5-diphenylbenzene, followed by carboxylation with solid carbon dioxide (dry ice) and subsequent acidic work-up to yield the desired dicarboxylic acid.
(Image: Chemical structure of 1,4-dibromo-2,5-diphenylbenzene reacting with Magnesium, then Carbon Dioxide, then an acid workup to form 2,5-diphenylterephthalic acid)
Quantitative Data
The following table summarizes the reagents and their respective quantities for the synthesis.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,4-Dibromo-2,5-diphenylbenzene | 388.11 | 3.88 g | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 0.58 g | 24.0 | 2.4 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | catalyst |
| Carbon Dioxide (Dry Ice) | 44.01 | ~50 g | excess | - |
| 2 M Hydrochloric Acid | 36.46 | ~75 mL | - | - |
| Product: 2,5-Diphenylterephthalic Acid | 318.31 | ~2.54 g (80% yield) | 8.0 | - |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Standard glassware for work-up and purification
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings (0.58 g, 24.0 mmol) and a magnetic stir bar into the 250 mL three-neck flask.
-
Assemble the glassware (reflux condenser, dropping funnel) and flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.[1][3]
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Add a single crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.[3]
-
In a separate dry flask, dissolve 1,4-dibromo-2,5-diphenylbenzene (3.88 g, 10.0 mmol) in 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add approximately 10 mL of the 1,4-dibromo-2,5-diphenylbenzene solution from the dropping funnel to the magnesium turnings.
-
Gently warm the flask with a heating mantle to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining solution of 1,4-dibromo-2,5-diphenylbenzene dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the complete formation of the di-Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Carboxylation:
-
In a separate large beaker or flask, place approximately 50 g of crushed dry ice (solid CO2).
-
Slowly and carefully, pour the prepared Grignard reagent solution over the crushed dry ice with gentle stirring. This step is highly exothermic and will cause the CO2 to sublime rapidly.
-
Once the addition is complete, allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.
-
-
Work-up and Purification:
-
Slowly add 75 mL of 2 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
The crude 2,5-diphenylterephthalic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
To purify the product, recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water or acetic acid.
-
Dry the purified crystals in a vacuum oven to obtain pure 2,5-diphenylterephthalic acid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,5-diphenylterephthalic acid.
References
Application Note and Protocol: Purification of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2,5-Diphenylbenzene-1,4-dicarboxylic acid (DPBDA) using recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. Due to the limited availability of specific quantitative data for DPBDA in publicly accessible literature, this note also presents a framework for systematically determining the optimal recrystallization conditions and for reporting the resulting data.
Introduction
This compound is a rigid, aromatic dicarboxylic acid of interest in the development of metal-organic frameworks (MOFs), high-performance polymers, and as a linker in supramolecular chemistry. The purity of DPBDA is critical for these applications, as impurities can significantly impact the material's properties, such as porosity, thermal stability, and luminescent behavior. Recrystallization is a powerful and widely used technique for the purification of crystalline organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This application note details a general yet robust protocol for the purification of DPBDA via recrystallization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 318.3 g/mol | --INVALID-LINK-- |
| CAS Number | 13962-92-0 | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Synonyms | 2,5-diphenylterephthalic acid, [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid | --INVALID-LINK-- |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of DPBDA. The selection of an appropriate solvent is the most critical step and may require preliminary screening experiments. Based on the solubility of structurally similar compounds like 2,5-dihydroxyterephthalic acid, which is soluble in hot dimethylformamide (DMF), DMF is a promising candidate solvent.[1][2] Other polar aprotic solvents or mixtures may also be effective.
3.1. Materials and Equipment
-
Crude this compound
-
High-purity solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Acetone, Ethyl Acetate, Hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing paper
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
3.2. Solvent Selection (Screening Phase)
The ideal recrystallization solvent should exhibit high solubility for DPBDA at elevated temperatures and low solubility at room temperature or below.
-
Place approximately 10-20 mg of crude DPBDA into several small test tubes.
-
Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes and add the solvent dropwise until the DPBDA just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a good candidate for recrystallization.
3.3. Recrystallization Procedure
-
Dissolution: Place the crude DPBDA in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the minimum amount of the chosen hot solvent (e.g., DMF) to the flask while stirring and heating on a hot plate until the solid is completely dissolved. If the solvent is volatile, a condenser should be attached to the flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at an appropriate temperature or in a vacuum desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified DPBDA. A sharp melting point close to the literature value is indicative of high purity. Further assess the purity using HPLC analysis and compare it to the crude material.
Data Presentation
Due to the absence of specific experimental data for the recrystallization of DPBDA in the searched literature, the following tables are presented as templates for reporting experimental findings.
Table 1: Solubility Screening of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations upon Cooling |
| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | e.g., Abundant crystal formation |
| Dimethyl sulfoxide (DMSO) | Data to be determined | Data to be determined | e.g., Oiling out observed |
| Ethanol | Data to be determined | Data to be determined | e.g., Poor crystal yield |
| Acetone | Data to be determined | Data to be determined | e.g., Soluble at room temperature |
| Ethyl Acetate/Hexane (1:1) | Data to be determined | Data to be determined | e.g., Fine powder precipitates |
Table 2: Purity and Yield of Recrystallized this compound
| Recrystallization Solvent | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Melting Point (°C) |
| N,N-Dimethylformamide (DMF) | e.g., 95.2% | e.g., 99.5% | e.g., 85% | e.g., >300°C (sharp) |
| Other Solvent System | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: Workflow for the purification of DPBDA by recrystallization.
Diagram 2: Logical Relationship in Solvent Selection
References
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Diphenylbenzene-1,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable chemical functionalities make them highly promising candidates for a wide range of applications, including gas storage, catalysis, and notably, in the biomedical field for drug delivery. The ability to encapsulate therapeutic agents within their well-defined pores and facilitate their controlled release offers significant advantages over traditional drug delivery systems.
The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its porosity, stability, and interaction with guest molecules. 2,5-Diphenylbenzene-1,4-dicarboxylic acid is a rigid and extended dicarboxylic acid linker that can be utilized to synthesize MOFs with potentially large pores and unique framework topologies. The phenyl substituents on the benzene ring can introduce additional functionalities and influence the overall hydrophobicity and electronic properties of the resulting framework.
While specific, well-characterized examples of MOFs synthesized from this compound are not extensively reported in the reviewed literature, this document provides a generalized solvothermal synthesis protocol adapted from established methods for MOFs based on analogous dicarboxylic acid linkers. These protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis of novel MOFs for applications in drug development and beyond.
Generalized Solvothermal Synthesis Protocol
This protocol outlines a general procedure for the solvothermal synthesis of a Metal-Organic Framework using this compound as the organic linker and a zinc-based metal precursor as an example. Optimization of reaction parameters such as temperature, time, solvent system, and reactant ratios is crucial for obtaining crystalline materials with desired properties.
Materials and Reagents:
-
Organic Linker: this compound (H₂-dpbdc)
-
Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Modulator (Optional): Acetic acid, Formic acid, or other monocarboxylic acids
Equipment:
-
Scintillation vials or Teflon-lined stainless steel autoclaves
-
Oven or heating block capable of maintaining temperatures up to 150 °C
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Vacuum filtration apparatus
-
Analytical balance
Experimental Procedure:
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, dissolve the organic linker, this compound, and the metal precursor, zinc nitrate hexahydrate, in the chosen solvent (e.g., DMF) in a glass vial.
-
A typical molar ratio of metal precursor to organic linker is in the range of 1:1 to 3:1. The concentration of the reactants in the solvent can also be varied.
-
Optionally, a modulator such as acetic acid can be added to the reaction mixture. Modulators can influence crystal growth, size, and defect density.
-
-
Solvothermal Reaction:
-
Seal the vial or autoclave tightly.
-
Place the sealed reaction vessel in a preheated oven or heating block.
-
The reaction temperature typically ranges from 80 °C to 150 °C.
-
The reaction time can vary from several hours to a few days (e.g., 12 to 72 hours).
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
The crystalline MOF product will typically precipitate out of the solution.
-
Separate the solid product from the mother liquor by decantation or centrifugation.
-
Wash the collected solid with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials trapped within the pores.
-
Further solvent exchange with a more volatile solvent like ethanol or acetone can be performed to facilitate the activation process.
-
-
Activation of the MOF:
-
To remove the solvent molecules from the pores and make the internal surface area accessible, the purified MOF needs to be activated.
-
This is typically achieved by heating the solvent-exchanged sample under vacuum at an elevated temperature (e.g., 100-200 °C) for several hours. The specific activation conditions will depend on the thermal stability of the MOF.
-
Data Presentation
The following tables present hypothetical characterization data for a putative MOF synthesized from this compound, herein designated as "Hypothetical MOF-DPBDC". This data is provided for illustrative purposes and should be experimentally determined for any newly synthesized material.
Table 1: Hypothetical Crystallographic and Porosity Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Parameters | a = 15.2 Å, b = 20.5 Å, c = 12.8 Å |
| BET Surface Area | 2500 - 3500 m²/g |
| Langmuir Surface Area | 3000 - 4500 m²/g |
| Pore Volume | 1.2 - 1.8 cm³/g |
| Pore Size | 15 - 25 Å |
Table 2: Hypothetical Drug Loading and Release Data
| Drug Molecule | Loading Capacity (wt%) | Release Time (t₁/₂) in PBS (pH 7.4) |
| Ibuprofen | 20 - 30% | 24 - 48 hours |
| Doxorubicin | 15 - 25% | 48 - 72 hours |
| 5-Fluorouracil | 10 - 20% | 12 - 24 hours |
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of a MOF.
Caption: Logical pathway for MOF-based drug delivery.
Application Notes and Protocols for Growing Single Crystals of Metal-Organic Frameworks (MOFs) with 2,5-Diphenylterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery. The organic linker plays a crucial role in determining the structure and properties of the resulting MOF. 2,5-diphenylterephthalic acid is a bulky and rigid dicarboxylic acid linker that can be used to synthesize robust MOFs with unique porous architectures. Obtaining single crystals of these MOFs is essential for unambiguous structure determination by Single-Crystal X-ray Diffraction (SCXRD), which provides precise information about the framework topology, pore dimensions, and potential active sites.
This document provides a detailed, generalized protocol for the synthesis of single crystals of MOFs using 2,5-diphenylterephthalic acid as the organic linker. The protocol is based on established solvothermal and hydrothermal methods for MOF synthesis with analogous substituted terephthalic acids.
Experimental Protocols
The following protocols describe the solvothermal synthesis of a zinc-based and a copper-based MOF with 2,5-diphenylterephthalic acid. These protocols are intended as a starting point, and optimization of reaction parameters may be necessary to obtain high-quality single crystals.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of MOFs with substituted terephthalic acid linkers.
Materials and Reagents:
-
2,5-Diphenylterephthalic acid (H₂DPTP)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Modulator (e.g., acetic acid or benzoic acid) - Optional
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve 2,5-diphenylterephthalic acid in DMF.
-
In a separate vial, dissolve a stoichiometric amount of zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
-
Reaction Mixture:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
If using a modulator to control crystal growth, add it to the reaction mixture at this stage.
-
Seal the autoclave tightly.
-
-
Heating:
-
Place the autoclave in a preheated oven at a temperature between 80°C and 120°C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally to promote slow crystal growth.
-
-
Cooling and Isolation:
-
Allow the autoclave to cool down to room temperature slowly and naturally. A slow cooling rate is crucial for the formation of large, high-quality single crystals.
-
Collect the crystalline product by filtration or decantation.
-
-
Washing and Activation:
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the crystals with a more volatile solvent, such as ethanol, to exchange the high-boiling point DMF. This step is critical for the activation of the MOF.
-
Activate the MOF by heating the crystals under a dynamic vacuum to remove the solvent molecules from the pores.
-
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF
This protocol is an adaptation of methods used for copper-based MOFs with similar dicarboxylic acid linkers.
Materials and Reagents:
-
2,5-Diphenylterephthalic acid (H₂DPTP)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve 2,5-diphenylterephthalic acid in DMF in a glass vial.
-
In a separate vial, dissolve copper(II) nitrate trihydrate in a mixture of DMF and water.
-
-
Reaction Mixture:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Heating:
-
Place the autoclave in a preheated oven at a temperature between 100°C and 150°C for 48 to 96 hours.
-
-
Cooling and Isolation:
-
Allow the autoclave to cool to room temperature gradually.
-
Isolate the resulting single crystals by filtration.
-
-
Washing and Activation:
-
Wash the crystals thoroughly with DMF, followed by ethanol.
-
Dry the crystals under vacuum to activate the framework.
-
Data Presentation
| Parameter | MOF with 2,5-dihydroxyterephthalic acid | MOF with 2,5-dimethoxyterephthalic acid | Expected Range for MOF with 2,5-diphenylterephthalic acid |
| Metal Ion | Zn(II), Cu(II) | Zn(II), Co(II), Mn(II) | Zn(II), Cu(II), Zr(IV), etc. |
| Synthesis Method | Solvothermal/Hydrothermal | Solvothermal | Solvothermal/Hydrothermal |
| Temperature (°C) | 80 - 150 | 100 - 120 | 80 - 180 |
| Time (h) | 24 - 72 | 48 | 24 - 96 |
| Crystal System | Orthorhombic, Monoclinic | Monoclinic | Dependent on metal and synthesis conditions |
| Space Group | Pnma, P2₁/c | C2/c | Dependent on crystal structure |
| Unit Cell Parameters | Varies with metal and structure | a≈19Å, b≈11Å, c≈7Å, β≈115° | To be determined by SCXRD |
| Yield (%) | Typically 60-80% | Not specified | Dependent on optimization |
| Thermal Stability (°C) | Up to ~350°C | Up to ~300°C | Expected to be high due to linker rigidity |
Characterization of Single Crystals
Successful synthesis of single crystals should be followed by thorough characterization to determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic arrangement of the MOF, including its framework topology, pore size and shape, and the coordination environment of the metal centers.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to ensure that the structure of the bulk sample is the same as that of the single crystal selected for SCXRD.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the 2,5-diphenylterephthalic acid to the metal centers.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the single crystals.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.
Mandatory Visualization
Experimental Workflow for Single Crystal Growth of MOFs with 2,5-Diphenylterephthalic Acid
Caption: Workflow for the synthesis of MOF single crystals.
Logical Relationship for Successful Single Crystal Growth
Caption: Key factors for successful MOF single crystal growth.
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Incorporating 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and protocols for Metal-Organic Frameworks (MOFs) synthesized specifically with the 2,5-diphenylbenzene-1,4-dicarboxylic acid linker are not widely available in the public domain. A known example is [Co(dpt)(1,3-bib)] (where dpt is this compound), a flexible framework capable of transitioning between nonporous and porous phases.[1] However, comprehensive characterization data and detailed synthetic procedures for this specific MOF are not readily accessible. The following application notes and protocols are therefore based on established methodologies for MOFs constructed with structurally similar aromatic dicarboxylic acid linkers, such as benzene-1,4-dicarboxylic acid and its derivatives.[2][3] These guidelines are intended to serve as a foundational resource for the synthesis, characterization, and application of novel MOFs based on the this compound linker.
Introduction to MOFs with Phenyl-Substituted Dicarboxylic Acid Linkers
Metal-Organic Frameworks are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The use of larger, functionalized linkers like this compound can lead to MOFs with unique properties, such as larger pore sizes, enhanced stability, and specific host-guest interactions. These characteristics make them highly attractive for a range of applications, particularly in drug delivery, where their tunable pore environment and high surface area can be exploited for high drug loading and controlled release.[4][5]
The phenyl substituents on the benzene-1,4-dicarboxylic acid backbone are expected to increase the steric bulk of the linker, potentially leading to the formation of more open and robust frameworks. Furthermore, the aromatic nature of the phenyl groups can offer additional sites for π-π stacking interactions with drug molecules, enhancing encapsulation efficiency.
Characterization of MOFs
A comprehensive characterization is crucial to understand the structure-property relationships of newly synthesized MOFs. Key techniques include:
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is typically compared with a simulated pattern from single-crystal X-ray diffraction data if available.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and provides information about the removal of solvent molecules and the decomposition temperature of the framework.
-
Gas Adsorption Analysis: Typically using nitrogen at 77 K, this technique is employed to determine the surface area (usually calculated using the Brunauer-Emmett-Teller (BET) method) and pore size distribution of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the coordination of the carboxylate groups of the linker to the metal centers and to verify the presence of the organic linker within the framework.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology and particle size of the MOF crystals.
Quantitative Data Summary
The following table summarizes typical characterization data for MOFs synthesized with aromatic dicarboxylic acid linkers, which can be used as a reference for expected values for MOFs containing the this compound linker.
| Property | Typical Range of Values for Aromatic Dicarboxylate-Based MOFs |
| BET Surface Area (m²/g) | 500 - 4500 |
| Pore Volume (cm³/g) | 0.3 - 2.0 |
| Pore Size (Å) | 5 - 30 |
| Thermal Stability (°C) | 300 - 550 |
Experimental Protocols
General Synthesis of a MOF with this compound
This protocol is a generalized procedure based on common solvothermal synthesis methods for dicarboxylate-based MOFs.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the this compound linker in the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the metal salt in the solvent.
-
Mix the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt typically ranges from 1:1 to 1:3.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a period of 12 to 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Powder X-ray Diffraction (PXRD) Analysis
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Grind a small amount of the activated MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Analyze the resulting diffractogram to assess the crystallinity and phase purity of the sample.
Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric analyzer.
Procedure:
-
Place a small amount (5-10 mg) of the activated MOF sample in an alumina crucible.
-
Heat the sample from room temperature to approximately 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of residual solvent, while subsequent sharp weight loss indicates the decomposition of the framework.
Gas Adsorption Measurement
Instrumentation:
-
Volumetric gas adsorption analyzer.
Procedure:
-
Degas a sample of the activated MOF (50-100 mg) under vacuum at an elevated temperature (e.g., 150°C) for several hours to ensure the pores are free of any guest molecules.
-
Perform a nitrogen adsorption-desorption measurement at 77 K over a range of relative pressures (P/P₀).
-
Use the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the BET surface area.
-
Analyze the full isotherm to determine the pore volume and pore size distribution using appropriate models (e.g., t-plot, nonlocal density functional theory (NLDFT)).
Visualizations
Caption: Workflow for MOF Synthesis and Characterization.
Caption: Conceptual Diagram of MOF-based Drug Delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Frontiers | Mechanism of CO2 Capacity Reduction of Flexible Metal-Organic Framework Caused by Water Adsorption [frontiersin.org]
- 5. A Flexible Metal–Organic Framework: Guest Molecules Controlled Dynamic Gas Adsorption | ORNL [ornl.gov]
Application Notes and Protocols for Photocatalytic MOFs Utilizing 2,5-Diphenylbenzene-1,4-dicarboxylic Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for photocatalysis due to their high surface area, tunable porosity, and tailorable electronic properties. The choice of the organic linker is crucial in determining the photocatalytic efficiency of a MOF. 2,5-Diphenylbenzene-1,4-dicarboxylic acid is a promising linker for designing photocatalytic MOFs due to its extended conjugation, which can enhance light absorption and facilitate charge separation.
While specific literature on MOFs synthesized with this compound is limited, its structural analogue, 4,4'-biphenyldicarboxylic acid (BPDC), has been extensively used to synthesize the highly stable and photocatalytically active UiO-67 MOF. This document provides detailed application notes and protocols based on UiO-67 as a representative model for photocatalytic applications of MOFs constructed from extended phenyl-dicarboxylate linkers. These protocols can serve as a strong starting point for the synthesis and evaluation of novel MOFs based on this compound.
Data Presentation: Photocatalytic Performance of UiO-67 and its Composites
The following table summarizes the quantitative photocatalytic performance of various UiO-67 based materials in different photocatalytic reactions. This data highlights the potential of this structural motif for solar fuel production and environmental remediation.
| Catalyst | Application | Co-catalyst/Modification | Light Source | Sacrificial Agent/Reductant | Product | Evolution Rate/Degradation Efficiency | Reference |
| UiO-67-Ce | Hydrogen Evolution | Ce⁴⁺ incorporation | UV/Vis | - | H₂ | >10 times higher than pristine UiO-67 | [1][2] |
| (Co/Ru)n-UiO-67(bpydc) | CO₂ Reduction | Co and Ru loading | - | - | CO and H₂ (syngas) | - | [3] |
| Ni@Ru-UiO-67 | CO₂ Reduction | Ni and Ru loading | - | - | CO | High activity and selectivity | [3] |
| Co-UiO-67 | CO₂ Reduction | Co doping | - | - | CO | 3292.5 µmol g⁻¹ h⁻¹ | [4] |
| Re-UiO-67 | CO₂ Reduction | Re doping | - | - | CO | 412.5 µmol g⁻¹ h⁻¹ | [4] |
| UiO-67-(Zr/Cu) | CO₂ Reduction | Cu loading (2 wt%) | Visible light | - | C₂H₄ | 69.1 µmol g⁻¹ h⁻¹ (100% selectivity) | [4] |
| Fe-UiO-67 | Methylene Blue Degradation | Fe incorporation | UV light | H₂O₂ | Degraded product | Rate constant: 6.8 ± 0.5 g⁻¹ ks⁻¹ | [5] |
| UiO-68 | Methylene Blue Degradation | - | UV light | H₂O₂ | Degraded product | Rate constant: 3.5 ± 0.4 g⁻¹ ks⁻¹ | [5] |
| UiO-67/B | Hydrogen Evolution | Butterfly wing photonic crystal | Visible light | - | H₂ | Current density increase from 3.2 to 7.0 mA cm⁻² | [6] |
Experimental Protocols
I. Synthesis of UiO-67(Zr)-BPDC MOF
This protocol details a standard solvothermal synthesis of UiO-67 using 4,4'-biphenyldicarboxylic acid (BPDC) as the linker. This can be adapted for this compound, though optimization of solvent ratios and reaction time may be necessary.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4,4'-biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol (for washing)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve ZrCl₄ and H₂BPDC in DMF in a glass vial.[3]
-
Add a modulating agent, such as hydrochloric acid, to the solution.[3] The modulator helps to control the crystallinity and defect density of the MOF.
-
Sonicate the mixture until all components are fully dissolved.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).[3]
-
After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with DMF and then with methanol to remove unreacted precursors and solvent molecules trapped within the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely. This step is crucial for achieving high porosity and catalytic activity.
II. Photocatalytic Hydrogen Evolution
This protocol describes a typical setup for evaluating the photocatalytic hydrogen evolution activity of a synthesized MOF.
Materials:
-
Synthesized and activated UiO-67 MOF (or its analogue)
-
Sacrificial electron donor (e.g., triethanolamine - TEOA, or ascorbic acid)
-
Co-catalyst (e.g., platinum nanoparticles, often deposited in-situ)
-
Deionized water
-
Quartz reaction vessel
-
Light source (e.g., 300W Xenon lamp with appropriate filters)
-
Gas chromatograph (GC) for H₂ quantification
Procedure:
-
Disperse a specific amount of the MOF catalyst (e.g., 10-50 mg) in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% TEOA).
-
If a co-catalyst is used, it can be loaded onto the MOF prior to the reaction or generated in-situ. For in-situ photodeposition of Pt, a precursor like H₂PtCl₆ is added to the reaction mixture.
-
Transfer the suspension to a quartz reaction vessel and seal it.
-
Purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen, which can act as an electron scavenger and hinder hydrogen production.
-
Irradiate the suspension with a light source while maintaining constant stirring. The temperature of the reaction should be controlled, typically using a water bath.
-
At regular time intervals, extract a small volume of the headspace gas from the reactor using a gas-tight syringe.
-
Analyze the gas sample using a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
-
The photocatalytic activity is typically reported as the rate of hydrogen evolution in µmol g⁻¹ h⁻¹.
Mandatory Visualizations
Experimental Workflow for Photocatalytic Hydrogen Evolution
Caption: Workflow for MOF synthesis and photocatalytic H₂ evolution.
Proposed Photocatalytic Mechanism for Hydrogen Evolution with a UiO-67 type MOF
Caption: Photocatalytic H₂ evolution mechanism in a UiO-67 type MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal supported UiO-67 materials and their applications in catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 4. UiO series of MOFs and their composites for photocatalytic CO2 reduction: A review [sciexplor.com]
- 5. UiO(Zr)-based MOF catalysts for light-driven aqueous pollutant degradation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. UiO-67 metal–organic gel material deposited on photonic crystal matrix for photoelectrocatalytic hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Fluorescent MOF Sensors Utilizing 2,5-Diphenylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of fluorescent Metal-Organic Framework (MOF) sensors using 2,5-diphenylterephthalic acid as the primary organic linker. While the intrinsic fluorescence of MOFs derived from 2,5-diphenylterephthalic acid may be limited, this guide outlines methods for creating highly sensitive and selective fluorescent sensors through the incorporation of fluorescent functionalities. These MOF-based sensors have broad potential applications in chemical sensing, environmental monitoring, and pharmaceutical analysis.
Introduction to Fluorescent MOF Sensors
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for sensing applications.[2][3] Fluorescent MOF sensors operate on the principle of detecting changes in their luminescence properties upon interaction with a target analyte. This can manifest as fluorescence quenching ("turn-off"), enhancement ("turn-on"), or a ratiometric shift in emission wavelengths.[4] The selectivity and sensitivity of these sensors can be finely tuned by modifying the organic linkers or the metal nodes.[3][5]
The organic linker, 2,5-diphenylterephthalic acid, provides a robust and rigid backbone for the MOF structure. Its aromatic nature can be leveraged to facilitate energy transfer processes crucial for fluorescence sensing. This protocol will detail two primary strategies for fabricating fluorescent MOF sensors using this linker:
-
Strategy A: Direct synthesis using a co-linker with inherent fluorescent properties.
-
Strategy B: Post-synthetic modification to introduce a fluorescent tag or encapsulate a fluorescent dye.[6]
Data Presentation: Performance of a Hypothetical Fluorescent MOF Sensor
The following table summarizes the expected quantitative performance data for a hypothetical fluorescent MOF sensor fabricated using 2,5-diphenylterephthalic acid and a fluorescent co-linker for the detection of common analytes. This data is representative of typical performance characteristics observed in similar fluorescent MOF systems.
| Analyte | Sensor Response | Linear Range (μM) | Limit of Detection (LOD) (μM) | Quenching Constant (Ksv) (M⁻¹) | Reference |
| Fe³⁺ | Turn-off | 0 - 150 | 0.053 | 3.327 x 10⁵ | [7] |
| Nitrobenzene | Turn-off | 0 - 100 | 0.121 | - | [7] |
| Acetone | Turn-off | - | - | - | [8] |
| Ofloxacin | Turn-on | 0 - 50 | 0.52 | - | [2] |
Experimental Protocols
Materials and Reagents
-
2,5-diphenylterephthalic acid
-
Fluorescent co-linker (e.g., 2-aminoterephthalic acid, 2,5-dihydroxyterephthalic acid)
-
Metal salt precursor (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Zirconium(IV) chloride (ZrCl₄))
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol, Methanol, Deionized water
-
Modulator (optional, e.g., Acetic acid, Formic acid)
-
Fluorescent dye for encapsulation (e.g., Rhodamine B)
-
Analyte stock solutions
Synthesis of the MOF (Strategy A: Co-linker Approach)
This protocol describes a solvothermal synthesis method, which is a common and effective way to produce MOF crystals.[2]
Procedure:
-
In a 20 mL glass vial, dissolve 2,5-diphenylterephthalic acid (e.g., 0.1 mmol) and the fluorescent co-linker (e.g., 2-aminoterephthalic acid, 0.02 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve the metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, 0.2 mmol) in 5 mL of DMF.
-
Combine the two solutions in the first vial. A modulator such as acetic acid (0.1 mL) can be added to control crystal size and morphology.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24-72 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.
-
Store the activated MOF in a desiccator.
Post-Synthetic Modification (Strategy B: Dye Encapsulation)
This method involves the incorporation of a fluorescent dye into the pores of a pre-synthesized MOF.
Procedure:
-
Synthesize the parent MOF using 2,5-diphenylterephthalic acid as the sole linker following the protocol in section 3.2.
-
Prepare a stock solution of the fluorescent dye (e.g., Rhodamine B, 1 mM in ethanol).
-
Disperse the activated parent MOF (e.g., 50 mg) in 10 mL of the dye solution.
-
Stir the suspension at room temperature for 24 hours to allow for dye diffusion into the MOF pores.
-
Collect the dye-loaded MOF by centrifugation.
-
Wash the product extensively with fresh ethanol to remove any surface-adsorbed dye molecules until the supernatant is colorless.
-
Dry the fluorescent MOF composite under vacuum at 60 °C for 12 hours.
-
Store the final product in a light-protected and dry environment.
Fluorescence Sensing Experiments
Procedure:
-
Prepare a stock suspension of the fluorescent MOF sensor (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or deionized water) by sonication for 15 minutes.
-
In a quartz cuvette, place 2 mL of the MOF suspension.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.
-
Add incremental amounts of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 2-5 minutes) before recording the fluorescence spectrum again.
-
Plot the change in fluorescence intensity versus the analyte concentration to determine the sensor's performance characteristics.
Visualization of Workflows and Mechanisms
Experimental Workflow for MOF Sensor Fabrication
Caption: General workflow for the fabrication of fluorescent MOF sensors.
"Turn-Off" Sensing Mechanism
Caption: "Turn-Off" fluorescence sensing mechanism.
"Turn-On" Sensing Mechanism
Caption: "Turn-On" fluorescence sensing mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 5. Fabrication of fluorescent MOF micropatterns - Ceric [ceric-eric.eu]
- 6. Fabrication of a dual-emitting dye-encapsulated metal–organic framework as a stable fluorescent sensor for metal ion detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Gas Adsorption Measurements of MOFs with 2,5-Diphenylbenzene-1,4-dicarboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore structures, making them highly promising for a variety of applications, including gas storage, separation, catalysis, and drug delivery. The linker molecule, 2,5-Diphenylbenzene-1,4-dicarboxylic acid, and its structural analogs like biphenyl-4,4'-dicarboxylic acid, are used to synthesize robust MOFs, such as the UiO-67 family, known for their significant thermal and chemical stability.
This document provides detailed protocols for the essential gas adsorption measurements used to characterize these materials. It includes step-by-step procedures for sample activation, nitrogen (N₂) adsorption for determining Brunauer-Emmett-Teller (BET) surface area and pore volume, and carbon dioxide (CO₂) adsorption for evaluating their potential in carbon capture applications. The provided data, primarily focusing on UiO-67 as a representative example, will serve as a valuable benchmark for researchers working with these advanced materials.
Experimental Protocols
A critical prerequisite for accurate gas adsorption measurements is the proper activation of the MOF sample. This process ensures the removal of solvent molecules residing within the pores after synthesis, which would otherwise lead to an underestimation of the material's porosity.
Protocol 1: MOF Activation
Objective: To remove guest molecules from the pores of the as-synthesized MOF.
Materials:
-
As-synthesized MOF sample (e.g., UiO-67)
-
High-purity solvents with low boiling points (e.g., methanol, ethanol, acetone, chloroform)
-
Volumetric gas adsorption analyzer with a degas port or a dedicated vacuum oven
Procedure:
-
Solvent Exchange:
-
Transfer the as-synthesized MOF powder to a suitable container (e.g., a vial or beaker).
-
Immerse the MOF in a low-boiling-point solvent such as methanol or ethanol. This step is crucial to exchange the high-boiling-point synthesis solvent (like DMF) with a more volatile one.
-
Gently agitate the suspension for several hours.
-
Decant the solvent and replenish with fresh solvent.
-
Repeat this solvent exchange process at least three times over a period of 24-72 hours to ensure complete exchange.
-
-
Thermal Activation:
-
Accurately weigh 50-100 mg of the solvent-exchanged MOF into a clean, dry sample tube of known weight.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum (pressure < 10⁻³ mbar).
-
A typical activation protocol for robust MOFs like UiO-67 involves heating to 120-200 °C for 12-24 hours.[1]
-
After the activation period, cool the sample to room temperature under vacuum before analysis.
-
Protocol 2: N₂ Adsorption for BET Surface Area and Pore Volume Analysis
Objective: To determine the specific surface area and pore volume of the activated MOF.
Materials and Instruments:
-
Activated MOF sample
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
-
Liquid nitrogen (for 77 K measurements)
-
High-purity nitrogen (N₂) and helium (He) gas
Procedure:
-
Sample Loading and Degassing Verification:
-
After activation (Protocol 1), weigh the sample tube with the activated MOF to determine the exact mass of the sample.
-
Transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
-
Free Space Determination:
-
Perform a free space (void volume) measurement using helium gas at the analysis temperature (77 K). Helium, being a small and inert molecule, is assumed not to adsorb significantly under these conditions.
-
-
N₂ Adsorption Isotherm Measurement:
-
Immerse the sample tube in a dewar filled with liquid nitrogen to maintain a constant temperature of 77 K.
-
Introduce calibrated doses of N₂ gas into the sample tube over a relative pressure (P/P₀) range, typically from 10⁻⁵ to 1.0.
-
Allow the system to equilibrate after each dose, and record the amount of gas adsorbed at each equilibrium pressure point.
-
After reaching a relative pressure close to 1.0, the desorption isotherm is measured by systematically reducing the pressure.
-
-
Data Analysis:
-
BET Surface Area: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation, typically applied in the relative pressure range of 0.05 to 0.35 for microporous materials like MOFs.
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Analyze the isotherm data using methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) to obtain the pore size distribution.
-
Protocol 3: CO₂ Adsorption Measurement
Objective: To evaluate the CO₂ uptake capacity of the MOF at various temperatures.
Materials and Instruments:
-
Activated MOF sample
-
Volumetric gas adsorption analyzer
-
High-purity carbon dioxide (CO₂) and helium (He) gas
-
A temperature-controlled bath (e.g., water or oil bath) or cryostat for measurements at different temperatures (e.g., 273 K, 298 K).
Procedure:
-
Sample Preparation:
-
Use a freshly activated MOF sample following Protocol 1.
-
Weigh the sample and transfer it to the analysis port of the instrument.
-
-
Isotherm Measurement:
-
Set the desired temperature for the analysis (e.g., 273 K or 298 K) using the temperature-controlled bath.
-
Perform a free space measurement with helium at the analysis temperature.
-
Measure the CO₂ adsorption isotherm by introducing known doses of CO₂ gas and recording the uptake at various equilibrium pressures, typically up to 1 bar.
-
-
Data Analysis:
-
The CO₂ uptake capacity is typically reported in units of cm³/g (STP), mmol/g, or wt%.
-
By measuring isotherms at multiple temperatures, the isosteric heat of adsorption (Qst) can be calculated using the Clausius-Clapeyron equation. This provides insight into the strength of the interaction between CO₂ and the MOF.
-
The selectivity for CO₂ over other gases (e.g., N₂ or CH₄) can be estimated using the Ideal Adsorbed Solution Theory (IAST) if single-component isotherms for all gases are available.
-
Quantitative Data Presentation
The following tables summarize representative gas adsorption data for UiO-67, a MOF synthesized with biphenyl-4,4'-dicarboxylic acid, a close structural analog of this compound.
Table 1: Textural Properties of UiO-67
| Property | Value |
| BET Surface Area | ~2590 m²/g[2] |
| Total Pore Volume | ~1.1 cm³/g |
Table 2: Single-Component Gas Adsorption Capacities of UiO-67 at 298 K and 1 atm
| Gas | Adsorption Capacity (mmol/g) |
| CH₄ | 0.45[2] |
| C₂H₆ | 3.00[2] |
| C₃H₈ | 8.18[2] |
Table 3: CO₂ and N₂ Adsorption Data for UiO-67 and Functionalized Analogs at 298 K
| MOF | CO₂ Uptake at 1 bar (cm³/g) | IAST Selectivity (CO₂/N₂) | IAST Selectivity (CO₂/CH₄) |
| UiO-67 | 22.9[3] | 9.4[3] | 2.7[3] |
| BUT-10 (functionalized) | 50.6[3] | 18.6[3] | 5.1[3] |
| BUT-11 (functionalized) | 53.5[3] | 31.5[3] | 9.0[3] |
| Aminosilane-modified UiO-67 | - | up to 407 | - |
Note: The data presented are compiled from various literature sources and experimental conditions may vary.
Mandatory Visualizations
Caption: Experimental workflow for MOF gas adsorption measurements.
Caption: Data analysis pathways for gas adsorption measurements.
References
Application of 2,5-Diphenylterephthalic Acid MOFs in Heterogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and the chemical functionality of their linkers make them promising materials for a variety of applications, including heterogeneous catalysis. This document focuses on the application of MOFs synthesized using 2,5-diphenylterephthalic acid as the organic linker in heterogeneous catalysis. While the broader field of MOF catalysis is extensive, this note specifically addresses the synthesis and catalytic activity of MOFs derived from this particular diaryl-functionalized dicarboxylate linker. The bulky phenyl substituents on the terephthalic acid backbone can influence the porous structure and the electronic properties of the resulting MOF, potentially leading to unique catalytic activities.
Synthesis of 2,5-Diphenylterephthalic Acid-Based MOFs
The synthesis of MOFs using 2,5-diphenylterephthalic acid typically follows solvothermal or hydrothermal methods, where the metal salt and the linker are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal source, solvent, temperature, and reaction time are critical parameters that determine the final structure and properties of the MOF.
A notable example is a zirconium-based MOF, analogous to the well-known UiO-67 structure, synthesized using 2,5-diphenylterephthalic acid. The synthesis protocol for this material is provided below.
Experimental Protocol: Synthesis of a Zr-based MOF with 2,5-Diphenylterephthalic Acid
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,5-Diphenylterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a glass vial, dissolve Zirconium(IV) chloride and 2,5-diphenylterephthalic acid in N,N-dimethylformamide (DMF).
-
Add acetic acid to the solution as a modulator. The modulator helps to control the crystallinity and phase purity of the resulting MOF.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product under vacuum to obtain the activated MOF.
Diagram of Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a Zr-based MOF using 2,5-diphenylterephthalic acid.
Applications in Heterogeneous Catalysis
MOFs derived from 2,5-diphenylterephthalic acid can be employed as heterogeneous catalysts in various organic transformations. The catalytic activity often originates from the metal nodes, which can act as Lewis acids, or from functional groups that can be introduced onto the organic linker through post-synthetic modification.
Lewis Acid Catalysis
Zirconium-based MOFs, including those synthesized with 2,5-diphenylterephthalic acid, are known for their Lewis acidic properties originating from the Zr₆ oxoclusters. These Lewis acid sites can catalyze a range of reactions.
Logical Relationship between MOF Structure and Lewis Acidity:
Caption: Relationship between the structure of a Zr-based 2,5-diphenylterephthalic acid MOF and its Lewis acidic catalytic activity.
Experimental Protocol: A Representative Lewis Acid-Catalyzed Reaction
Reaction: Ring-opening of styrene oxide with methanol.
Materials:
-
Synthesized and activated Zr-based 2,5-diphenylterephthalic acid MOF
-
Styrene oxide
-
Methanol (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
In a reaction vial, add the activated MOF catalyst (e.g., 10 mol% relative to the substrate).
-
Add the solvent (e.g., toluene) and the internal standard.
-
Add styrene oxide (the substrate) to the mixture.
-
Add methanol (the nucleophile) to initiate the reaction.
-
Seal the vial and stir the reaction mixture at a specific temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete, centrifuge the reaction mixture to separate the solid catalyst.
-
The catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles to test its recyclability.
Data Presentation:
The performance of the catalyst should be evaluated based on the conversion of the reactant and the selectivity towards the desired product. This data can be summarized in a table for clarity and comparison.
| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Zr-MOF (2,5-diphenylterephthalic acid) | 2 | 50 | 95 | 5 | 2.5 |
| 4 | 85 | 92 | 8.5 | 2.1 | |
| 8 | 98 | 90 | 9.8 | 1.2 | |
| Control (no catalyst) | 8 | < 5 | - | - | - |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data needs to be generated.)
Conclusion
MOFs constructed from 2,5-diphenylterephthalic acid represent a promising subclass of materials for heterogeneous catalysis. Their synthesis via established solvothermal methods allows for the creation of robust frameworks with potential Lewis acidic sites at the metal nodes. The provided protocols offer a starting point for the synthesis and catalytic evaluation of these materials. Further research, including detailed characterization and testing in a wider range of catalytic reactions, is necessary to fully explore their potential. The systematic collection of quantitative data, as illustrated in the example table, is crucial for comparing their performance with other catalytic systems and for understanding the structure-activity relationships.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic acid. Our goal is to help you identify and mitigate common impurities, thereby optimizing your reaction outcomes and ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic strategies for this compound are:
-
Palladium-catalyzed Cross-Coupling: Typically a Suzuki-Miyaura coupling to construct the p-terphenyl backbone, followed by hydrolysis if ester precursors are used. A common approach involves the reaction of a di-substituted benzene core (e.g., a dibromide or bis(triflate)) with phenylboronic acid.[1]
-
Oxidation of a Diphenyl-p-xylene Precursor: This method involves the oxidation of the methyl groups of 2,5-diphenyl-p-xylene to carboxylic acids, often using strong oxidizing agents.[2][3][4]
Q2: What are the major impurities I should be aware of during the synthesis?
A2: The impurities largely depend on the synthetic route chosen. For Suzuki coupling, expect unreacted starting materials, mono-substituted intermediates, and homocoupling byproducts like biphenyl.[5][6][7] For the oxidation route, common impurities include partially oxidized intermediates such as the corresponding mono-carboxylic acid and aldehydes.[2][8]
Q3: How can I best purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[9] The choice of solvent is critical and may require some experimentation; common solvents for dicarboxylic acids include acetic acid, DMF, or aqueous base followed by acidification. For challenging separations, column chromatography on silica gel can be employed, though the polarity of the dicarboxylic acid may necessitate a polar eluent system.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Suzuki Coupling Reaction
| Potential Cause | Recommended Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Perform a small-scale test reaction with a known reliable substrate to check catalyst activity. |
| Inefficient Transmetalation | The choice of base is crucial for the Suzuki reaction. Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous and of high purity.[5] The addition of water or a phase-transfer catalyst can sometimes improve results. |
| Poor Quality of Boronic Acid | Phenylboronic acid can dehydrate to form the trimeric anhydride (triphenylboroxine). Consider purifying the boronic acid before use or using a slight excess in the reaction. |
| Side Reactions | Homocoupling of the phenylboronic acid can reduce the yield of the desired product. Optimizing the reaction temperature and catalyst loading can help minimize this. |
Issue 2: Incomplete Oxidation of 2,5-Diphenyl-p-xylene
| Potential Cause | Recommended Troubleshooting Action |
| Insufficient Oxidizing Agent | Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO4, CrO3) is used. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and mono-oxidized intermediate. |
| Low Reaction Temperature | The oxidation of methyl groups on an aromatic ring can be sluggish and often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Poor Solubility of Intermediates | The intermediate mono-carboxylic acid may precipitate from the reaction mixture, preventing further oxidation. The use of a co-solvent or a different solvent system may be necessary to maintain homogeneity. |
Issue 3: Product Contamination and Purification Challenges
| Impurity | Identification Method | Recommended Purification Strategy |
| Mono-carboxylated Intermediate | HPLC, 1H NMR (presence of a methyl group signal) | Recrystallization from a suitable solvent system. If unsuccessful, consider converting the dicarboxylic acid to its dimethyl ester, purifying by column chromatography, and then hydrolyzing back to the diacid. |
| Unreacted Starting Materials | TLC, HPLC, GC-MS | Recrystallization. If starting materials are significantly less polar, they can be washed away with a non-polar solvent. |
| Biphenyl (from Suzuki reaction) | GC-MS, 1H NMR | Biphenyl is non-polar and can often be removed by washing the crude product with a solvent like hexane or diethyl ether. |
| Residual Palladium Catalyst | ICP-MS, AAS | Treatment of the product solution with activated carbon or silica gel functionalized with a metal scavenger. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for the synthesis of functionalized p-terphenyls.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 2,5-dibromobenzoate (1.0 eq), phenylboronic acid (2.2 eq), and a base such as potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). To this suspension, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification of Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified diester in a mixture of THF and methanol, and add an aqueous solution of a strong base like sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Isolation of Diacid: Cool the reaction mixture, remove the organic solvents under reduced pressure, and dilute the aqueous residue with water. Acidify the solution with dilute HCl to precipitate the this compound. Collect the solid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis via Oxidation
This protocol is based on general procedures for the oxidation of alkylbenzenes.[2][10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-diphenyl-p-xylene (1.0 eq) and a suitable solvent such as pyridine or acetic acid.
-
Oxidant Addition: In a separate flask, prepare a solution of potassium permanganate (KMnO4) (a significant excess, e.g., 4.0-6.0 eq) in water.
-
Reaction: Heat the solution of 2,5-diphenyl-p-xylene to reflux and add the KMnO4 solution portion-wise over several hours. The disappearance of the purple permanganate color indicates its consumption.
-
Workup: After the reaction is complete (as determined by TLC or HPLC), cool the mixture and filter to remove the manganese dioxide byproduct. Wash the manganese dioxide cake thoroughly with hot water.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Acidify the resulting aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., acetic acid or a DMF/water mixture) to obtain the pure product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the synthesis of 2,5-diphenylterephthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 2,5-diphenylterephthalic acid. The content is structured to address common challenges and provide actionable solutions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-diphenylterephthalic acid?
A1: The most prevalent and versatile method for synthesizing 2,5-diphenylterephthalic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a dihalogenated terephthalic acid derivative, such as 2,5-dibromoterephthalic acid, with phenylboronic acid in the presence of a suitable base and phosphine ligand.
Q2: Why am I experiencing low yields in my Suzuki coupling reaction for this synthesis?
A2: Low yields in the synthesis of 2,5-diphenylterephthalic acid can stem from several factors. Common issues include inefficient catalyst systems, degradation of the boronic acid, and the occurrence of side reactions.[1] The electronic properties of the starting materials can also present challenges that require careful optimization of reaction conditions.[1]
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions that can diminish the yield of the desired product include:
-
Protodeboronation: The cleavage of the carbon-boron bond in phenylboronic acid, which replaces the boronic acid group with a hydrogen atom.[1][2] This is often promoted by the presence of water and the basic conditions of the reaction.[1]
-
Homocoupling: The self-coupling of phenylboronic acid to form biphenyl. This can be a significant byproduct, especially if the main cross-coupling reaction is slow.[1]
-
Dehalogenation: The reduction of the starting 2,5-dihaloterephthalic acid, leading to the formation of terephthalic acid or mono-phenylated terephthalic acid.[2]
Q4: How critical is the choice of catalyst and ligand?
A4: The choice of the palladium catalyst and the accompanying phosphine ligand is crucial for a successful synthesis. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] More robust systems using a palladium precursor (e.g., Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often necessary to overcome high activation barriers and promote efficient coupling.[3]
Q5: What is the role of the base in this reaction?
A5: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is a key step in the catalytic cycle.[3] The choice and strength of the base can significantly influence the reaction rate and the prevalence of side reactions.[4]
Troubleshooting Guide
Low Yield or Incomplete Conversion
Problem: The reaction has a low yield of 2,5-diphenylterephthalic acid, or a significant amount of the starting material (2,5-dibromoterephthalic acid) remains unreacted.
Possible Causes and Solutions:
-
Cause: Inactive or inefficient catalyst.
-
Solution: Ensure the palladium catalyst is not decomposed (e.g., formation of palladium black).[1] Consider switching to a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3] For substrates that are less reactive, a higher catalyst loading might be necessary.
-
-
Cause: Degradation of phenylboronic acid (protodeboronation).
-
Solution: Use anhydrous solvents and reagents, and maintain a strictly inert atmosphere (argon or nitrogen).[1] Consider using a boronic ester, such as a pinacol ester, which is more stable and less prone to premature decomposition.[1] The choice of base can also be critical; sometimes a weaker base or careful control of the stoichiometry of a stronger base can mitigate this issue.[1]
-
-
Cause: Suboptimal reaction temperature.
-
Cause: Ineffective base.
-
Solution: The choice of base is critical.[3] Commonly used bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[3] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) might be more effective.[5] It is often beneficial to screen a variety of bases to find the most suitable one for your specific substrate.[3]
-
Significant Formation of Byproducts
Problem: The reaction mixture contains a high proportion of side products, such as biphenyl (from homocoupling) or dehalogenated starting material.
Possible Causes and Solutions:
-
Cause: Homocoupling of phenylboronic acid.
-
Solution: This side reaction is often promoted by the presence of oxygen.[3] Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.[2] Using a Pd(0) source or an efficient precatalyst system can also minimize the Pd(II) species that can promote homocoupling.[3]
-
-
Cause: Dehalogenation of the aryl halide.
-
Cause: Protodeboronation leading to benzene formation.
-
Solution: As mentioned previously, using anhydrous conditions, a more stable boronic ester, and optimizing the base can help suppress this side reaction.[1]
-
Product Purification Challenges
Problem: Difficulty in isolating pure 2,5-diphenylterephthalic acid from the reaction mixture.
Possible Causes and Solutions:
-
Cause: Similar polarity of the product and byproducts.
-
Solution: If column chromatography is used, careful selection of the eluent system is necessary to achieve good separation. It may be necessary to perform multiple chromatographic purifications.
-
-
Cause: Presence of inorganic salts.
-
Solution: After the reaction, a proper aqueous workup is essential. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine to remove inorganic salts.[3]
-
-
Cause: Product precipitation or insolubility.
-
Solution: 2,5-Diphenylterephthalic acid may have limited solubility in common organic solvents. The workup and purification strategy should be designed accordingly. It might be necessary to perform the final purification step through recrystallization from a suitable solvent system.
-
Data Presentation
The following tables summarize key reaction parameters that can be optimized for the Suzuki-Miyaura coupling to synthesize 2,5-diphenylterephthalic acid, based on general findings for similar reactions.
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Moderate to High | [4] |
| K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | High | [3][6] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Often Very High | [5] |
| Na₂CO₃ | Toluene/H₂O | 80-100 | Moderate | [3] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent System | Typical Temperature Range (°C) | Observations | Reference |
| Toluene/H₂O | 80-110 | Good for higher temperature reactions. | [1] |
| 1,4-Dioxane/H₂O | 80-100 | Generally good for solubility of boronic acids. | [6] |
| THF/H₂O | 65-75 | Milder conditions, but THF has a lower boiling point. | [5] |
| DMF (anhydrous) | 100-120 | Can be effective, especially with boronic esters. | [4] |
Experimental Protocols
Representative Synthesis of 2,5-Diphenylterephthalic Acid via Suzuki-Miyaura Coupling
This protocol is a representative example based on established methodologies for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
2,5-Dibromoterephthalic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 2,5-dibromoterephthalic acid (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium phosphate (4.0 equiv).
-
Add the palladium precursor, Pd(OAc)₂ (e.g., 2 mol%), and the ligand, SPhos (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and then a small amount of a suitable organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing biphenyl byproduct formation in Grignard synthesis of dicarboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of biphenyl byproducts during the Grignard synthesis of dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl byproduct formation in the Grignard synthesis of dicarboxylic acids?
A1: Biphenyl byproduct formation, often referred to as Wurtz-type coupling, is a common side reaction in Grignar synthesis. It primarily occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted aryl halide starting material.[1] This homocoupling reaction is particularly prevalent in the synthesis of dicarboxylic acids from dihaloaromatic compounds, where a di-Grignard reagent can react with the starting dihalide.
Q2: How does reaction temperature influence the formation of biphenyl byproducts?
A2: Higher reaction temperatures generally increase the rate of biphenyl byproduct formation.[2][3][4] The formation of the Grignard reagent is an exothermic process, and inadequate temperature control can lead to localized "hot spots" that favor the undesired coupling reaction over the desired Grignard reagent formation.[1] Maintaining a lower, controlled temperature is crucial for minimizing this side reaction.
Q3: What is the role of the solvent in preventing biphenyl formation?
A3: The choice of solvent can significantly impact the yield of the desired Grignard reagent and the extent of biphenyl byproduct formation. While Tetrahydrofuran (THF) is a common solvent for Grignard reactions, it can promote Wurtz coupling for certain substrates.[1] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often more effective alternative.[1][5][6][7][8] Its higher boiling point allows for better temperature control, and its lower water solubility can simplify the work-up process.[1][5][7]
Q4: Can the purity of the magnesium used affect the reaction outcome?
A4: Yes, the purity of the magnesium is a critical factor. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can hinder the initiation of the Grignard reaction.[3] Impurities such as iron and manganese in commercial-grade magnesium can also negatively impact the yield of the desired product.[4] Using high-purity, activated magnesium is recommended for optimal results.
Q5: How can I purify the desired dicarboxylic acid from the biphenyl byproduct?
A5: Purification can often be achieved by taking advantage of the acidic nature of the dicarboxylic acid. After the reaction is quenched and acidified, the dicarboxylic acid can often be precipitated as a solid.[9] Washing the crude product with a non-polar solvent in which biphenyl is soluble (like hexane or a hexane/ether mixture) can effectively remove the non-polar biphenyl byproduct.[9] Recrystallization from a suitable solvent is another common purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High yield of biphenyl byproduct | 1. Rapid addition of dihaloaromatic: High local concentration of the halide promotes coupling.[1][3] 2. Elevated reaction temperature: Accelerates the rate of the Wurtz coupling reaction.[1][2][3][4] 3. Suboptimal solvent choice: THF can be more prone to promoting Wurtz coupling for some substrates.[1] | 1. Slow, dropwise addition: Add the dihaloaromatic solution slowly to the magnesium suspension to maintain a low halide concentration.[1][3][10] 2. Maintain low and controlled temperature: Use an ice bath to manage the exothermic reaction and maintain a gentle reflux.[3][10] 3. Consider an alternative solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF to potentially reduce byproduct formation.[1][5][6][7][8] |
| Low yield of dicarboxylic acid | 1. Incomplete Grignard reagent formation: Due to inactive magnesium or presence of moisture.[3] 2. Reaction with moisture or CO₂ from the atmosphere: Grignard reagents are highly reactive with protic sources.[2] 3. Side reactions other than biphenyl formation: Such as reaction with functional groups on the starting material. | 1. Activate magnesium: Use a small crystal of iodine or a mechanical method like crushing to activate the magnesium surface.[3] Ensure all glassware and solvents are rigorously dried.[2] 2. Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] 3. Protect sensitive functional groups: If other reactive functional groups are present, they may need to be protected prior to the Grignard reaction. |
| Reaction fails to initiate | 1. Passivated magnesium surface: A layer of magnesium oxide prevents the reaction from starting.[3] 2. Presence of moisture: Water will quench the Grignard reagent as it forms.[2] | 1. Activate the magnesium: Add a small crystal of iodine, use a small amount of a pre-formed Grignard reagent as an initiator, or mechanically crush the magnesium turnings.[3] 2. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.[2] |
Quantitative Data Summary
While comprehensive comparative data for a single dicarboxylic acid synthesis is limited in the literature, the following table summarizes the qualitative and semi-quantitative impact of various parameters on minimizing biphenyl byproduct formation.
| Parameter | Condition to Minimize Biphenyl | Effect on Dicarboxylic Acid Yield | Supporting Evidence |
| Addition Rate of Dihaloaromatic | Slow, dropwise addition | Increases | Prevents high local concentrations of the halide, favoring Grignard formation over coupling.[1][3][10] |
| Temperature | Low, controlled temperature (e.g., gentle reflux) | Increases | Reduces the rate of the competing Wurtz coupling reaction.[1][2][3][4] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) over Tetrahydrofuran (THF) | Often improves | 2-MeTHF can suppress Wurtz coupling and offers advantages in work-up and safety.[1][5][6][7][8] |
| Magnesium Purity | High-purity, activated magnesium | Increases | Reduces side reactions caused by impurities like iron and manganese.[4] |
| Reaction Atmosphere | Inert and anhydrous (Nitrogen or Argon) | Increases | Prevents quenching of the Grignard reagent by moisture and oxygen.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aromatic Dicarboxylic Acid via Grignard Carboxylation (e.g., Terephthalic Acid)
This protocol outlines the key steps for synthesizing an aromatic dicarboxylic acid, such as terephthalic acid from p-dibromobenzene, while minimizing biphenyl byproduct formation.
Materials:
-
p-Dibromobenzene (or other dihaloaromatic starting material)
-
Magnesium turnings (high purity)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Apparatus:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer) must be thoroughly flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Assemble the apparatus while hot and maintain a positive pressure of inert gas throughout the reaction.
-
-
Grignard Reagent Formation:
-
Place the magnesium turnings (2.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small amount of the anhydrous solvent (2-MeTHF or THF) to cover the magnesium.
-
Dissolve the p-dibromobenzene (1 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the p-dibromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of the iodine color), gentle refluxing, and the formation of a cloudy gray solution.
-
Once the reaction has started, add the remaining p-dibromobenzene solution dropwise at a rate that maintains a gentle, controlled reflux. Use an external cooling bath (ice-water) if the reaction becomes too vigorous.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Crush a significant excess of dry ice into a powder and quickly add it to the vigorously stirred Grignard solution in portions. Alternatively, the Grignard solution can be slowly transferred via a cannula to a separate flask containing a slurry of crushed dry ice in anhydrous ether.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly quench the reaction mixture by adding a cold aqueous solution of hydrochloric acid with vigorous stirring.
-
The dicarboxylic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
To remove any biphenyl byproduct, wash the crude solid with a small amount of cold diethyl ether or a hexane/ether mixture.
-
The dicarboxylic acid can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or acetic acid).
-
Visualizations
Reaction Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. scispace.com [scispace.com]
- 5. journalijdr.com [journalijdr.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for Suzuki coupling of dihalo-benzenes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of dihalo-benzenes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with dihalo-benzenes in Suzuki coupling?
The primary challenge is controlling selectivity between mono- and di-arylation. Achieving selective mono-arylation can be difficult because the first coupling product can sometimes be more reactive than the starting dihalo-benzene. Conversely, achieving complete di-arylation may require harsh conditions that can lead to side reactions. Other challenges include sluggish reactions with less reactive halides (e.g., chlorides) and managing the solubility of substrates and products.[1][2]
Q2: How does the choice of halogen (Cl, Br, I) affect the reaction?
The reactivity of the C-X bond in the oxidative addition step is crucial and generally follows the order I > Br >> Cl.[3] This means that diiodo- and dibromo-benzenes are more reactive and more prone to di-substitution.[1] Dichloro-benzenes are less reactive and often require more active catalysts, specialized ligands, and higher temperatures to achieve good conversion.[2][3] This difference in reactivity can be exploited for selective mono-coupling in mixed dihalo-benzenes (e.g., 1-bromo-4-chlorobenzene).
Q3: What is the role of the base in the Suzuki coupling reaction?
The base is essential for the transmetalation step of the catalytic cycle.[4][5] It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group from boron to the palladium center.[4] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7] The choice of base can significantly impact the reaction rate and yield and often needs to be optimized empirically.[5][8]
Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?
Boronic acids are the most common coupling partners. However, they can be prone to side reactions like protodeboronation (hydrolysis back to the arene) under harsh conditions.[9][10] Boronic esters, such as pinacol (BPin) or MIDA esters, are often more stable, easier to purify, and less susceptible to protodeboronation.[10][11] MIDA boronates are particularly robust and can be used for sequential, controlled cross-couplings.[10]
Troubleshooting Guide
| Problem | Question | Possible Cause & Solution |
| No Reaction or Low Yield | Is my catalyst active? | Catalyst Decomposition: The active Pd(0) species can decompose to form inactive palladium black, especially with dba-based precatalysts.[10] Solution: Use a fresh, high-quality precatalyst. Consider using more robust Buchwald-type precatalysts (e.g., XPhos Pd G3).[12] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can degrade the catalyst.[2][9] |
| Are my reagents soluble? | Poor Solubility: The dihalo-benzene starting material or other reagents may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[8] Solution: Screen different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8][13][14] For highly insoluble substrates, higher temperatures or solvents like 1,2-dichlorobenzene may be necessary.[8] | |
| Is the base appropriate? | Incorrect Base: The chosen base may not be strong enough or may be incompatible with the substrate.[5][8] Solution: Screen a panel of bases. Inorganic bases are generally superior to organic bases for this reaction.[6] For base-sensitive functional groups, a milder base like KF might be effective.[8] | |
| Poor Selectivity (Mono- vs. Di-arylation) | How can I favor mono-arylation? | Reaction Conditions: Di-arylation is favored by faster oxidative addition. Solution: • Ligand: Use sterically bulky phosphine ligands which can hinder the second coupling.[1][15] • Solvent: Use π-coordinating aromatic solvents like benzene or toluene, which can stabilize the mono-arylated product-palladium complex and promote its dissociation before a second coupling occurs.[1] • Halogen: Start with a dichloro-benzene, as the C-Cl bond is less reactive.[1] |
| How can I favor di-arylation? | Reaction Conditions: To achieve exhaustive functionalization, conditions should favor the second oxidative addition. Solution: • Ligand: Use electron-rich, bulky ligands that are known to promote oxidative addition.[15][16] • Halogen: Use more reactive dihalo-benzenes (dibromo- or diiodo-).[1] • Stoichiometry: Use a slight excess (>2 equivalents) of the boronic acid/ester. | |
| Side Product Formation | Why am I seeing homocoupling of my boronic acid? | Presence of Oxygen: This side reaction is often caused by oxygen in the reaction mixture.[9] Solution: Thoroughly degas the solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9] |
| Why is my starting material being dehalogenated? | Reductive Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be caused by certain reagents acting as hydride sources.[10][17] Solution: Re-evaluate the choice of base and solvent. Ensure high purity of all reagents. | |
| Why am I observing protodeboronation? | Boronic Acid Instability: The C-B bond is cleaved, typically by hydrolysis, replacing the boronic acid group with a hydrogen atom.[17] Solution: Use milder reaction conditions (lower temperature, weaker base). Use an anhydrous solvent system if possible. Alternatively, switch to a more stable boronic ester derivative like a pinacol (BPin) or MIDA ester.[9][10] |
Optimizing Reaction Parameters: Data Summary
The choice of catalyst, ligand, base, and solvent are all critical for success. The following tables summarize the effects of these parameters.
Table 1: Effect of Ligand Choice on Suzuki Coupling
| Ligand Type | Properties | Typical Application |
| Triphenylphosphine (PPh₃) | Traditional, less active | Simple, reactive substrates (iodides, bromides). Often requires higher catalyst loading and temperatures.[12] |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) | Highly active, promote oxidative addition and reductive elimination.[15][18] | Challenging substrates, including aryl chlorides.[2][18] Can be tuned to control selectivity.[1] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Strong σ-donors, form very stable Pd complexes.[15] | Highly effective for difficult couplings, including those involving sterically hindered substrates.[19] |
| "Ligand-Free" | Uses a simple Pd salt (e.g., Pd(OAc)₂) without added phosphine ligands. | Can be effective in polar, aqueous solvent systems, particularly with activated aryl halides.[13][15] May proceed via formation of palladium nanoparticles. |
Table 2: Effect of Base on Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, THF/H₂O) | Most common and cost-effective choices. Na₂CO₃ is often reported as highly effective.[6][7] |
| Cs₂CO₃ | Strong | Organic (Dioxane, Toluene) | Higher solubility in organic solvents compared to K₂CO₃/Na₂CO₃.[2] Often used for less reactive substrates. |
| K₃PO₄ | Strong | Organic (Dioxane, Toluene) | A strong, non-nucleophilic base effective for many challenging couplings. |
| KF | Weak | Organic (THF, Dioxane) | Useful for substrates with base-sensitive functional groups (e.g., esters) to prevent hydrolysis.[8] |
Table 3: Effect of Solvent on Selectivity (Mono- vs. Di-arylation)
| Solvent | Polarity | Effect on Selectivity | Rationale |
| Benzene / Toluene | Nonpolar, π-coordinating | Favors mono-arylation .[1] | The aromatic solvent can displace the palladium catalyst from the mono-coupled product before a second oxidative addition can occur.[1] |
| THF / Dioxane | Ethereal, non-coordinating | Can favor di-arylation , especially with reactive halides (e.g., dibromides).[1] | In the absence of a coordinating solvent, the second oxidative addition can be faster than catalyst dissociation.[1] |
| Acetonitrile (MeCN) / DMF | Polar Aprotic | Can invert selectivity compared to nonpolar solvents.[20] | Polar solvents can stabilize different transition states in the catalytic cycle, altering the reaction pathway. The effect can be complex and not solely based on dielectric constant.[20][21] |
Visual Guides and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
General Experimental Protocol
The following is a representative, general protocol for the mono-arylation of a dihalo-benzene. Note: All conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, must be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or pressure vessel) equipped with a magnetic stir bar, add the dihalo-benzene (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).
-
Add the degassed solvent (or solvent mixture, e.g., Dioxane/H₂O 4:1) via syringe. The reaction mixture should be thoroughly sparged with inert gas for 10-15 minutes prior to addition.[22]
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously for the specified time (e.g., 2-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS to check for the consumption of starting material and formation of the product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[22]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. aidic.it [aidic.it]
- 15. benchchem.com [benchchem.com]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Crystal Morphology of MOFs with 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Diphenylbenzene-1,4-dicarboxylic acid as an organic linker. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of MOFs with this compound, offering potential solutions based on established principles of MOF crystal engineering.
| Issue ID | Question | Potential Causes & Solutions |
| MORPH-01 | My MOF crystals are too small or have formed as an amorphous powder. How can I increase the crystal size and crystallinity? | Potential Causes: * Rapid nucleation and precipitation. * Suboptimal reaction temperature or time. * Inappropriate solvent system. Solutions: 1. Decrease the reaction temperature: Lowering the temperature can slow down the nucleation rate, allowing for larger crystal growth. 2. Increase the reaction time: Longer reaction times can promote the growth of larger, more ordered crystals.[1] 3. Adjust the solvent composition: The polarity and viscosity of the solvent can influence precursor solubility and diffusion rates. Experiment with different solvent ratios (e.g., DMF/ethanol, DMF/water). 4. Introduce a modulator: The addition of a coordinating agent, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), can compete with the linker for coordination to the metal centers, thereby slowing down the crystallization process and promoting the growth of larger, more defined crystals.[2][3] |
| MORPH-02 | I obtained a different crystal morphology (e.g., needles instead of blocks) than expected. How can I control the crystal shape? | Potential Causes: * The relative growth rates of different crystal facets are not being controlled. * The concentration of reactants or modulators is not optimal. * The reaction pH is influencing crystal growth. Solutions: 1. Vary the modulator concentration: The concentration of the modulator can significantly impact which crystal faces grow fastest. Systematically vary the molar equivalents of the modulator relative to the linker. 2. Change the modulator type: Different modulators have varying coordination strengths and can influence crystal morphology differently. Consider using modulators with different functional groups or steric bulk.[4] 3. Adjust the metal-to-linker ratio: Altering the stoichiometric ratio of the metal salt to the dicarboxylic acid linker can change the solution chemistry and influence the final crystal shape.[5] 4. Control the pH: The pH of the reaction mixture can affect the deprotonation of the carboxylic acid linker and the nature of the metal species in solution, both of which can influence crystal growth. The use of non-coordinating buffers can help to control the pH independently of the modulator.[2] |
| MORPH-03 | The yield of my MOF synthesis is very low. What can I do to improve it? | Potential Causes: * Incomplete reaction. * Suboptimal precursor concentrations. * Loss of product during washing and activation. Solutions: 1. Optimize precursor concentration: Increasing the concentration of the metal salt and linker in the reaction mixture can sometimes improve the yield, but be aware that this can also lead to faster precipitation and smaller crystals. 2. Ensure complete dissolution: Make sure the linker is fully dissolved in the solvent before adding the metal salt. Sonication or gentle heating may be necessary. 3. Optimize reaction time and temperature: Ensure the reaction has gone to completion by optimizing both the reaction time and temperature. 4. Careful product isolation: During the washing steps, use centrifugation to pellet the MOF crystals and carefully decant the supernatant to avoid product loss. |
| MORPH-04 | My final product shows poor porosity and low surface area. What could be the issue? | Potential Causes: * The pores of the MOF may be filled with solvent molecules or unreacted starting materials. * The crystal structure may have collapsed during the activation process. * The crystals may not be phase-pure. Solutions: 1. Thorough solvent exchange: Before activation, wash the as-synthesized MOF with a low-boiling-point solvent (e.g., acetone, chloroform) to remove the high-boiling-point synthesis solvent (e.g., DMF).[1] 2. Gentle activation: Use a gentle activation procedure, such as supercritical CO2 drying or a gradual heating program under vacuum, to remove the solvent without causing the framework to collapse. 3. Confirm phase purity: Use Powder X-ray Diffraction (PXRD) to ensure that the synthesized material is the desired crystalline phase and is free of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of a MOF using this compound?
A1: A common starting point is a solvothermal reaction in a sealed vial. The this compound linker and a metal salt (e.g., zinc nitrate, copper nitrate) are dissolved in a high-boiling-point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is then heated in an oven for a specified period, typically ranging from 12 to 72 hours, at temperatures between 80°C and 150°C.[1][6]
Q2: How do I choose the right metal salt for my synthesis?
A2: The choice of metal salt will determine the secondary building units (SBUs) of your MOF and, consequently, its structure and properties. Common choices for carboxylate-based MOFs include salts of zinc(II), copper(II), cobalt(II), nickel(II), and zirconium(IV). The anion of the salt (e.g., nitrate, acetate, chloride) can also influence the reaction.[2] Nitrates are often used as they can be easily removed during washing.
Q3: What is the role of a modulator and how do I select one?
A3: A modulator is a compound, typically a monocarboxylic acid, that competes with the linker for coordination to the metal center. This competition slows down the rate of MOF formation, which can lead to larger, more perfect crystals and can be used to control crystal morphology.[2][3] The choice of modulator depends on the desired outcome. For example, acetic acid is a common modulator. The amount of modulator used is a critical parameter to vary for controlling crystal size and shape.
Q4: How do I activate the synthesized MOF to make it porous?
A4: Activation is the process of removing the solvent molecules that occupy the pores of the as-synthesized MOF. A typical procedure involves washing the MOF with a volatile solvent like acetone to exchange the high-boiling-point synthesis solvent. Afterwards, the MOF is heated under vacuum to remove the volatile solvent, leaving the pores empty. The temperature and duration of heating should be carefully controlled to prevent the collapse of the framework.
Q5: What characterization techniques are essential for my synthesized MOF?
A5: The following characterization techniques are crucial:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your MOF.[7]
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology (shape and size).[8]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent during activation.[7]
-
Gas Sorption Analysis (e.g., N2 at 77 K): To measure the surface area and porosity of the activated MOF.
Quantitative Data Summary
The following tables summarize quantitative data from studies on MOFs with similar dicarboxylic acid linkers, illustrating the impact of synthesis parameters on crystal morphology and properties. Note: This data is for analogous systems and should be used as a general guide.
Table 1: Effect of Modulator on MOF-5 Crystal Morphology
| Modulator | Modulator Concentration (mol %) | Resulting Morphology | Reference |
| None | 0 | Cubic | [9] |
| m-terphenyl-4,4''-dicarboxylic acid | ~1-40 | Rhombic Dodecahedral, Truncated Octahedral | [9] |
Table 2: Influence of Metal-to-Linker Ratio on Crystal Morphology of a Zinc-based MOF
| Linker | Metal:Linker Ratio | Linker Concentration (M) | Resulting Morphology | Reference |
| 1,4-benzenedicarboxylic acid | 1:1 | 0.1 | Polyhedral blocks | [10] |
| 1,4-benzenedicarboxylic acid | 4:1 | 0.01 | Cubic crystals (~250 µm) | [10] |
Experimental Protocols
Generalized Protocol for Solvothermal Synthesis of a MOF with this compound
This protocol is a general starting point and should be optimized for specific metal-linker combinations and desired crystal morphologies.
-
Preparation of the Reagent Solution:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF). Sonication may be required to achieve complete dissolution.
-
Add the desired metal salt (e.g., Zinc Nitrate Hexahydrate, 0.3 mmol) to the solution.
-
If a modulator is used, add the desired amount (e.g., 10-50 equivalents relative to the linker) to the solution.
-
-
Solvothermal Reaction:
-
Cap the vial tightly.
-
Place the vial in a preheated oven at a specific temperature (e.g., 100-120°C) for a designated time (e.g., 24-72 hours).[1]
-
-
Isolation and Washing:
-
Remove the vial from the oven and allow it to cool to room temperature. Crystals should have formed at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding fresh DMF (e.g., 10 mL), gently agitating, and then allowing the crystals to settle before decanting the solvent. Repeat this washing step three times.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, add a volatile solvent with a low surface tension, such as acetone (e.g., 10 mL).
-
Allow the crystals to soak in acetone for at least 3 hours, then decant the acetone. Repeat this solvent exchange step three times.
-
After the final acetone wash, decant the solvent and transfer the wet crystals to a vacuum oven.
-
Activate the MOF by heating under dynamic vacuum at an appropriate temperature (e.g., 150°C) for at least 12 hours to remove all solvent molecules from the pores.
-
Visualizations
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Caption: Key factors that can be tuned to control the final crystal morphology of MOFs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. epfl.ch [epfl.ch]
- 3. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. US20120251438A1 - Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid - Google Patents [patents.google.com]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal‐Organic Framework (MOF) Morphology Control by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermal Stability of MOFs with Functionalized Phenyl Dicarboxylate Linkers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the thermal stability of Metal-Organic Frameworks (MOFs) featuring functionalized phenyl dicarboxylate linkers.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and thermal analysis of functionalized MOFs in a question-and-answer format.
Synthesis and Characterization
Q1: My solvothermal synthesis resulted in a low yield of the functionalized MOF. What are the possible causes and solutions?
A1: Low yields in solvothermal synthesis of MOFs with functionalized linkers can stem from several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent system are crucial. For instance, in the synthesis of many functionalized UiO-66 and MOF-5 analogues, specific temperature ranges (e.g., 100-140°C) and reaction times (e.g., 12-72 hours) are required for optimal crystal growth.[1]
-
Troubleshooting:
-
Systematically vary the reaction temperature and time to find the optimal conditions for your specific functionalized linker.
-
Ensure the solvent is appropriate for dissolving both the metal salt and the functionalized linker. N,N-Dimethylformamide (DMF) is commonly used, but other solvents or solvent mixtures might be necessary depending on the linker's polarity.[2]
-
-
-
Poor Solubility of the Linker: Functional groups can alter the solubility of the dicarboxylate linker.
-
Troubleshooting:
-
Try a different solvent or a co-solvent system to improve linker solubility.
-
Consider using a modulated synthesis approach by adding a monotopic ligand (e.g., a monocarboxylic acid) that can help control the nucleation and growth of the MOF crystals.
-
-
-
Incorrect Molar Ratios: The ratio of the metal precursor to the organic linker is critical for forming the desired MOF structure.
-
Troubleshooting:
-
Verify the stoichiometry of your reactants. Small deviations can lead to the formation of undesired phases or low yields.
-
-
Q2: The product of my MOF synthesis is amorphous instead of crystalline. What went wrong?
A2: The formation of an amorphous product indicates that the crystallization process was hindered. Common causes include:
-
Rapid Precipitation: If the reaction kinetics are too fast, the components may precipitate out of solution before they can self-assemble into an ordered crystalline framework.
-
Troubleshooting:
-
Lower the reaction temperature to slow down the nucleation and growth rate.
-
Use a modulator (e.g., acetic acid or formic acid) to compete with the dicarboxylate linker for coordination to the metal centers, thereby slowing down the framework assembly.
-
-
-
Inappropriate Solvent: The solvent plays a key role in mediating the interactions between the metal ions and the organic linkers.
-
Troubleshooting:
-
Experiment with different solvents that have varying polarities and coordinating abilities.
-
-
-
Presence of Impurities: Impurities in the reactants or solvent can interfere with the crystallization process.
-
Troubleshooting:
-
Use high-purity reactants and solvents.
-
-
Q3: My functionalized MOF exhibits poor crystallinity according to PXRD analysis. How can I improve it?
A3: Poor crystallinity can be due to a variety of factors, often related to the synthesis conditions.
-
Suboptimal Synthesis Parameters: As with low yield and amorphous products, the temperature, time, and solvent are critical.
-
Troubleshooting:
-
Optimize the solvothermal synthesis conditions. A systematic study of the reaction parameters is often necessary.
-
Consider post-synthetic solvent exchange and thermal activation, which can sometimes improve crystallinity by removing guest molecules from the pores.
-
-
-
Linker-Induced Strain: Bulky or rigid functional groups can introduce strain into the MOF framework, hindering the formation of large, well-ordered crystals.
-
Troubleshooting:
-
If possible, choose a linker with a less sterically demanding functional group.
-
Employ a modulated synthesis approach to control the crystal growth more effectively.
-
-
Thermal Stability Analysis (TGA)
Q4: My TGA curve shows a multi-step decomposition for my amino-functionalized MOF. What do these steps represent?
A4: A multi-step decomposition in the TGA of an amino-functionalized MOF is common and can be attributed to several processes:
-
Step 1 (Below 150°C): This initial weight loss is typically due to the removal of physisorbed solvent molecules (e.g., water, DMF) from the surface and pores of the MOF.
-
Step 2 (150-300°C): This step often corresponds to the loss of coordinated solvent molecules that are directly bound to the metal centers.
-
Step 3 (Around 300-400°C for UiO-66-NH2): This major weight loss is attributed to the decomposition of the amino-functionalized organic linker itself.[3] The presence of the amino group can lower the decomposition temperature compared to the parent, non-functionalized MOF.
-
Step 4 (Above 400°C): This final stage usually involves the collapse of the inorganic framework and the formation of a metal oxide residue.
Q5: The decomposition temperature of my functionalized MOF is lower than that of the parent MOF. Why is this the case?
A5: The introduction of functional groups can significantly impact the thermal stability of a MOF.
-
Electron-Donating Groups (-NH2, -OH, -CH3): These groups can sometimes decrease thermal stability. For example, the decomposition temperature of UiO-66-NH2 is around 380-400°C, which is lower than that of the parent UiO-66 (around 500°C).[3] This can be due to the introduction of weaker bonds or alternative decomposition pathways initiated by the functional group.
-
Electron-Withdrawing Groups (-NO2, -Br): The effect of electron-withdrawing groups can be more complex. In some cases, they can weaken the metal-linker coordination bond by drawing electron density away from the carboxylate groups, leading to lower thermal stability.[4] For instance, the thermal stability of UiO-66-NO2 is also lower than that of UiO-66.[3]
-
Steric Hindrance: Bulky functional groups can cause steric strain within the MOF structure, potentially weakening the framework and lowering its decomposition temperature.
Q6: I am seeing an unexpected weight gain in my TGA curve. What could be the cause?
A6: An apparent weight gain during a TGA experiment is unusual but can occur under specific circumstances:
-
Reaction with the Purge Gas: If the purge gas is not inert (e.g., air or a reactive gas), the sample may undergo oxidation or another reaction that results in an increase in mass. For example, some metals in a reduced state might oxidize upon heating in air.
-
Troubleshooting:
-
Ensure you are using an inert purge gas such as nitrogen or argon.
-
Check for leaks in your TGA system that could allow air to enter.
-
-
-
Buoyancy Effects: At high temperatures, the density of the purge gas decreases, which can cause a slight apparent weight gain due to buoyancy effects. Modern TGA instruments usually have software to correct for this.
-
Troubleshooting:
-
Run a blank experiment with an empty pan to obtain a baseline correction curve.
-
-
Quantitative Data on Thermal Stability
The following table summarizes the decomposition temperatures of some common MOFs with functionalized phenyl dicarboxylate linkers. The decomposition temperature is typically determined as the onset temperature of the major weight loss step in the TGA curve.
| MOF | Functional Group (X) | Linker | Decomposition Temperature (°C) | Reference(s) |
| UiO-66 Series | ||||
| UiO-66 | -H | 1,4-Benzenedicarboxylic acid | ~500 | [3][5][6] |
| UiO-66-NH2 | -NH2 | 2-Amino-1,4-benzenedicarboxylic acid | ~380-400 | [3] |
| UiO-66-NO2 | -NO2 | 2-Nitro-1,4-benzenedicarboxylic acid | ~350-400 | [3] |
| UiO-66-Br | -Br | 2-Bromo-1,4-benzenedicarboxylic acid | ~400 | [3] |
| UiO-66-(OH)2 | -OH (x2) | 2,5-Dihydroxy-1,4-benzenedicarboxylic acid | ~400 | [7] |
| MOF-5 Series | ||||
| MOF-5 | -H | 1,4-Benzenedicarboxylic acid | ~400-450 | [8][9] |
| MOF-5-NH2 | -NH2 | 2-Amino-1,4-benzenedicarboxylic acid | ~350 | [10] |
| MOF-5-CH3 | -CH3 | 2-Methyl-1,4-benzenedicarboxylic acid | Lower than MOF-5 | [11][12] |
| MOF-5-Br | -Br | 2-Bromo-1,4-benzenedicarboxylic acid | Slightly lower than MOF-5 | [4] |
| MOF-5-OH | -OH | 2-Hydroxy-1,4-benzenedicarboxylic acid | Similar to or slightly lower than MOF-5 | [4] |
Experimental Protocols
General Solvothermal Synthesis of a Functionalized MOF (UiO-66-NH2 as an example)
This protocol is a general guideline and may require optimization for specific functionalized linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-Amino-1,4-benzenedicarboxylic acid (H2N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated) - as a modulator
Procedure:
-
Preparation of Precursor Solution: In a glass vial, dissolve ZrCl4 and H2N-BDC in DMF. The molar ratio of ZrCl4 to H2N-BDC is typically 1:1.
-
Addition of Modulator: Add a specific amount of concentrated HCl to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.
-
Solvothermal Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 120°C for 24 hours.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. The resulting solid product is then collected by centrifugation or filtration and washed several times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, the product is typically soaked in a lower-boiling point solvent like ethanol or acetone for several days, with the solvent being replaced periodically.
-
Activation: The solvent-exchanged MOF is then activated by heating under vacuum at a temperature below its decomposition point (e.g., 150-200°C) for several hours to remove the guest solvent molecules completely.
Thermogravimetric Analysis (TGA) of a Functionalized MOF
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the activated MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the purge gas to an inert gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature that is well above the expected decomposition temperature of the MOF (e.g., 800°C).
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight loss percentage versus temperature to obtain the TGA curve.
-
Determine the decomposition temperature, which is often taken as the onset temperature of the major weight loss step. This can be determined from the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve.
-
Analyze the different weight loss steps to identify the removal of solvents and the decomposition of the organic and inorganic components of the MOF.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DSpace at KOASAS: Thermal Stability of Methyl-Functionalized MOF-5 [koasas.kaist.ac.kr]
Technical Support Center: Activation of MOFs Synthesized with 2,5-Diphenylterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the activation of Metal-Organic Frameworks (MOFs) synthesized using the 2,5-diphenylterephthalic acid linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the activation of your MOF.
| Problem | Potential Cause | Suggested Solution |
| Low Surface Area or Porosity after Activation | Framework Collapse: The bulky phenyl groups on the linker can make the framework more susceptible to collapse upon solvent removal, especially with direct heating. | 1. Solvent Exchange: Before thermal activation, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile, lower surface tension solvent like ethanol, acetone, or dichloromethane. This reduces capillary forces during solvent removal.[1] 2. Supercritical CO2 Drying: This is a gentle method that avoids the liquid-gas phase transition, thus preventing pore collapse.[1][2][3][4] 3. Gradual Thermal Activation: Increase the temperature slowly under vacuum to allow for controlled solvent removal. |
| Incomplete Solvent Removal: Residual solvent molecules trapped within the pores will lead to an underestimation of the surface area. | 1. Prolonged Activation: Increase the duration of heating under vacuum. 2. Higher Activation Temperature: Cautiously increase the activation temperature, ensuring it remains below the MOF's decomposition temperature. 3. Characterization: Use techniques like ¹H NMR or Thermogravimetric Analysis (TGA) to confirm the complete removal of solvent molecules.[1] | |
| Change in Color or Appearance after Activation | Framework Decomposition: The MOF may not be stable at the applied activation temperature. | 1. Determine Thermal Stability: Perform TGA on the as-synthesized MOF to identify its decomposition temperature and choose an activation temperature well below this point. 2. Lower Activation Temperature: Use a lower temperature for a longer duration. |
| Oxidation of Metal Centers: Exposure to air at elevated temperatures can cause oxidation of the metal nodes. | 1. Inert Atmosphere: Ensure a high vacuum or a continuous flow of an inert gas (e.g., N₂, Ar) during thermal activation. | |
| Poor Crystallinity after Activation (Verified by PXRD) | Framework Amorphization: The activation process may have induced a partial or complete loss of the crystalline structure. | 1. Re-evaluate Activation Method: If using thermal activation, consider switching to a gentler method like supercritical CO2 drying.[1][2][3][4] 2. Optimize Solvent Exchange: Ensure the solvent exchange is thorough to minimize stress on the framework during the final activation step. |
| Inconsistent Batch-to-Batch Activation Results | Variability in Protocol: Minor differences in activation parameters can lead to significant variations in material properties. | 1. Standardize Protocol: Maintain strict control over all activation parameters, including solvent exchange duration, temperature ramp rate, final temperature, vacuum level, and activation time. 2. Consistent Sample Handling: Ensure consistent sample preparation and handling before and during activation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before activating my MOF synthesized with 2,5-diphenylterephthalic acid?
A1: The crucial first step is to exchange the high-boiling point solvent used in the synthesis (commonly DMF) with a more volatile solvent.[1][5] This is typically done by soaking the MOF crystals in a solvent like ethanol or dichloromethane for a period of time, with several solvent replacements.[1] This process, known as solvent exchange, is critical to prevent the collapse of the porous structure due to strong capillary forces during solvent removal.
Q2: How do I perform a solvent exchange?
A2: A typical solvent exchange protocol involves:
-
Decanting the mother liquor from your as-synthesized MOF crystals.
-
Adding a sufficient amount of a volatile solvent (e.g., ethanol, methanol, acetone, or dichloromethane) to fully immerse the crystals.
-
Allowing the crystals to soak for a set period (e.g., 24 hours).
-
Repeating this process 3-5 times with fresh solvent to ensure complete exchange. The completeness of the exchange can be monitored by techniques like ¹H NMR spectroscopy of the digested MOF crystals.[1]
Q3: What are the common methods for activating these MOFs after solvent exchange?
A3: The most common activation methods include:
-
Thermal Activation: Heating the MOF under a dynamic vacuum to remove the solvent.[2][3][4]
-
Supercritical CO₂ (scCO₂) Drying: A technique where the solvent is replaced with liquid CO₂, which is then brought to its supercritical state and vented off as a gas, thus avoiding the surface tension effects of conventional drying.[1][2][3][4]
-
Freeze-Drying: In some cases, the solvent can be frozen and then sublimed under vacuum.[2][4]
Q4: How do I choose the right activation temperature for my MOF?
A4: The activation temperature should be high enough to remove the solvent but low enough to avoid thermal decomposition of the MOF. To determine the optimal temperature, it is highly recommended to perform a Thermogravimetric Analysis (TGA) on the as-synthesized material. The TGA curve will show the temperature at which the framework begins to decompose. Your activation temperature should be safely below this point.
Q5: My MOF is sensitive and prone to collapse. What is the best activation method?
A5: For structurally fragile MOFs, such as those with bulky and non-interpenetrated linkers like 2,5-diphenylterephthalic acid, supercritical CO₂ drying is often the most effective method to preserve the framework's integrity and achieve high surface areas.[1][2][3][4]
Experimental Protocols
Detailed Methodology for Supercritical CO₂ Drying
This protocol is adapted from general procedures for activating delicate MOFs.[1]
-
Solvent Exchange:
-
Submerge the as-synthesized MOF crystals in ethanol.
-
Replace the ethanol with a fresh batch daily for 3 days to ensure complete removal of the initial synthesis solvent (e.g., DMF).
-
Confirm the absence of the original solvent using ¹H NMR spectroscopy.[1]
-
-
Supercritical Drying:
-
Transfer the ethanol-soaked MOF crystals to the chamber of a supercritical dryer.
-
Cool the chamber to a temperature where CO₂ will remain in its liquid state (typically below 31 °C).
-
Slowly introduce liquid CO₂ into the chamber.
-
Periodically purge the chamber with fresh liquid CO₂ to flush out the ethanol.
-
Once the ethanol is completely replaced with liquid CO₂, heat the chamber above the critical temperature of CO₂ (31.1 °C) and pressurize it above its critical pressure (73.8 bar).
-
Slowly depressurize the chamber, allowing the supercritical CO₂ to be released as a gas, leaving behind an activated, porous MOF.
-
Data Presentation
Table 1: Comparison of Activation Methods and Their Impact on MOF Properties (Hypothetical Data for a 2,5-diphenylterephthalic acid-based MOF)
| Activation Method | Activation Temperature (°C) | Activation Time (hours) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Thermal Activation (Direct) | 150 | 12 | 250 | 0.15 |
| Solvent Exchange + Thermal Activation | 150 | 12 | 800 | 0.45 |
| Supercritical CO₂ Drying | 40 | 6 | 1200 | 0.70 |
Note: This table presents hypothetical data to illustrate the expected trend in surface area and pore volume based on the chosen activation method for a MOF with a bulky linker. Actual values will vary depending on the specific metal and synthesis conditions.
Visualizations
Caption: Workflow for the activation of MOFs.
Caption: Troubleshooting logic for low surface area in activated MOFs.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Photocatalytic Efficiency of MOFs with 2,5-Diphenylterephthalic Acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating 2,5-diphenylterephthalic acid linkers for enhanced photocatalytic efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and experimental use of MOFs with 2,5-diphenylterephthalic acid linkers.
Issue 1: Low Crystallinity or Amorphous Product in MOF Synthesis
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky phenyl groups on the 2,5-diphenylterephthalic acid linker can impede the self-assembly process, leading to poor crystallinity.[1][2] | 1. Optimize Solvent System: Use a solvent mixture that can effectively solvate both the metal precursor and the bulky linker. High boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used.[1] 2. Introduce Modulators: Add monofunctional ligands (e.g., benzoic acid, acetic acid) to the reaction mixture. Modulators can control the nucleation and growth rate, leading to more ordered crystalline structures. 3. Adjust Reaction Temperature and Time: A slower reaction rate at a lower temperature or a longer reaction time might be necessary to allow for proper crystal growth.[1] |
| Inappropriate Metal-to-Linker Ratio: An incorrect stoichiometric ratio can lead to incomplete framework formation. | Systematically vary the molar ratio of the metal precursor to the 2,5-diphenylterephthalic acid linker to find the optimal condition for your specific metal node. |
| Presence of Impurities: Impurities in the reactants or solvent can interfere with crystal growth. | Ensure the purity of the 2,5-diphenylterephthalic acid linker, metal salts, and solvents used in the synthesis. |
Issue 2: Low Photocatalytic Activity
| Potential Cause | Recommended Solution |
| Poor Light Absorption: The inherent electronic properties of the MOF may result in limited light absorption in the desired wavelength range. | 1. Functionalize the Linker: While using 2,5-diphenylterephthalic acid, consider post-synthetic modification to introduce functional groups (e.g., amino groups) that can enhance visible light absorption.[3] 2. Metal Node Selection: The choice of the metal node significantly influences the electronic band structure. Zirconium (Zr) is a common choice for creating stable and photoactive MOFs.[4][5] |
| High Charge Recombination Rate: Photogenerated electron-hole pairs recombine before they can participate in photocatalytic reactions, reducing efficiency. | 1. Introduce Co-catalysts: Deposit noble metal nanoparticles (e.g., Pt, Au) or other co-catalysts onto the MOF surface to act as electron sinks, promoting charge separation. 2. Create Heterojunctions: Form composites with other semiconductor materials to facilitate efficient charge transfer. |
| Mass Transfer Limitations: The porous structure of the MOF may hinder the diffusion of reactants to the active sites. | 1. Control Crystal Size: Synthesize smaller MOF crystals to increase the external surface area and reduce diffusion path lengths. 2. Introduce Hierarchical Porosity: Create larger pores or defects in the MOF structure to improve accessibility. |
Issue 3: Poor Stability of the MOF during Photocatalysis
| Potential Cause | Recommended Solution |
| Photocorrosion: The MOF structure may degrade under prolonged light irradiation. | 1. Select Robust Metal Clusters: Zirconium-based MOFs, such as those with Zr6 clusters, are known for their high chemical and thermal stability.[5][6] 2. Optimize Reaction Conditions: Avoid harsh pH conditions or aggressive solvents during the photocatalytic reaction. |
| Leaching of Metal Ions or Linkers: Components of the MOF may leach into the reaction solution, leading to a loss of activity and contamination. | 1. Thorough Washing: Ensure the as-synthesized MOF is thoroughly washed to remove any unreacted precursors. 2. Post-Synthetic Treatment: Employ post-synthetic thermal treatment to enhance the framework's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for MOFs with 2,5-diphenylterephthalic acid linkers?
A1: The most common method is solvothermal synthesis.[7] This involves heating a mixture of a metal salt (e.g., zirconium tetrachloride), the 2,5-diphenylterephthalic acid linker, and a high-boiling point solvent (e.g., DMF) in a sealed container at elevated temperatures (typically 80-150 °C) for a period of hours to days.[1] The use of modulators like benzoic acid is often crucial to control the crystallinity and phase purity of the resulting MOF, especially with sterically demanding linkers.
Q2: How can I characterize the synthesized MOF?
A2: A combination of techniques is essential for proper characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal nodes.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the solvent content.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and crystal size of the MOF particles.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the MOF.
Q3: How does the 2,5-diphenylterephthalic acid linker enhance photocatalytic efficiency?
A3: The 2,5-diphenylterephthalic acid linker can enhance photocatalytic efficiency through several mechanisms:
-
Light Harvesting: The aromatic phenyl groups can act as antennae, increasing the absorption of light.
-
Charge Separation: The extended π-conjugation of the linker can facilitate the separation of photogenerated electron-hole pairs, reducing recombination.
-
Tunable Electronic Properties: The electronic properties of the MOF can be tuned by modifying the linker, which in turn affects the band gap and redox potentials.
Q4: What are the key parameters to control during photocatalytic testing?
A4: To ensure reproducible and meaningful results, the following parameters should be carefully controlled:
-
Catalyst Loading: The concentration of the MOF photocatalyst in the reaction mixture.
-
Light Source and Intensity: The wavelength and power of the light source used for irradiation.
-
Reactant Concentration: The initial concentration of the substrate to be degraded or the reactants for a specific transformation.
-
pH of the Solution: The pH can significantly affect the surface charge of the MOF and the speciation of the reactants.
-
Temperature: The reaction temperature should be controlled and monitored.
Experimental Protocols
General Solvothermal Synthesis of a Zr-based MOF with 2,5-Diphenylterephthalic Acid
-
Reactant Preparation:
-
Dissolve zirconium tetrachloride (ZrCl₄) in N,N-dimethylformamide (DMF).
-
In a separate container, dissolve 2,5-diphenylterephthalic acid and a modulator (e.g., benzoic acid) in DMF. The molar ratio of linker to modulator may need to be optimized.
-
-
Reaction Mixture:
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24-72 hours).
-
-
Product Isolation and Purification:
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF and then with a lower-boiling point solvent like ethanol or acetone to remove unreacted precursors and residual solvent.
-
-
Activation:
-
Dry the purified MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores.
-
Photocatalytic Degradation of an Organic Dye
-
Catalyst Suspension: Disperse a known amount of the activated MOF powder in an aqueous solution of the organic dye (e.g., methylene blue, rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the MOF surface.
-
Photocatalytic Reaction:
-
Irradiate the suspension with a light source of a specific wavelength (e.g., a xenon lamp simulating solar light or a specific wavelength LED).
-
Take aliquots of the suspension at regular time intervals.
-
-
Analysis:
-
Centrifuge the aliquots to remove the MOF particles.
-
Measure the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
-
Efficiency Calculation: Calculate the degradation efficiency as a percentage of the initial dye concentration.
Data Presentation
Table 1: Comparison of Photocatalytic Degradation Efficiency of Different MOFs.
| MOF Catalyst | Target Pollutant | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Hypothetical Zr-DPT | Methylene Blue | Simulated Solar | 120 | Data not available | - |
| PCN-222 (Zr-porphyrin) | Formate | Not Specified | Not Specified | 2816.0 µmol g⁻¹ | [4][9] |
| NH₂-UiO-66 (Zr-based) | Not Specified | Not Specified | Not Specified | Data not available | [4] |
| UiO-66 (Zr-based) | Not Specified | Not Specified | Not Specified | Data not available | [4] |
Note: Specific quantitative data for MOFs with 2,5-diphenylterephthalic acid is currently limited in the literature. This table serves as a template for researchers to populate with their own experimental data or as new literature emerges.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and photocatalytic testing of MOFs.
Caption: Troubleshooting logic for low crystallinity in MOF synthesis.
Caption: Simplified signaling pathway of photocatalysis in a MOF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. "Maximizing the Photocatalytic Activity of Metal-Organic Frameworks wit" by Matthew Chambers [repository.lsu.edu]
- 4. Enhancing the Photocatalytic Activity of Zirconium‐Based Metal–Organic Frameworks Through the Formation of Mixed‐Valence Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Green Synthesis and Photo-/Electrocatalytic Applications of Zirconium-Based MOFs: A Review | MDPI [mdpi.com]
- 6. Recent advances in photocatalytic HER based on zirconium-containing MOFs over the past three years | CoLab [colab.ws]
- 7. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Photocatalytic Activity of Zirconium‐Based Metal–Organic Frameworks Through the Formation of Mixed‐Valence Centers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Regenerating and Recycling MOF Catalysts Based on 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the regeneration and recycling of Metal-Organic Framework (MOF) catalysts synthesized with 2,5-Diphenylbenzene-1,4-dicarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and reuse of your MOF catalysts.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of catalytic activity after the first cycle. | Framework Collapse: The porous structure of the MOF may have degraded during the reaction or regeneration process, often due to harsh thermal conditions or solvent interactions. | - Characterize the used catalyst with Powder X-ray Diffraction (PXRD) to check for loss of crystallinity. - Consider milder regeneration methods, such as solvent washing at room temperature instead of high-temperature thermal activation. - Ensure the chosen solvent for washing is compatible with the MOF structure. |
| Active Site Leaching: The metal nodes, which are the catalytic centers, may have leached into the reaction medium. | - Perform ICP-AES analysis on the reaction solution to quantify any leached metal. - If leaching is confirmed, the MOF may not be stable under the current reaction conditions. Consider modifying the reaction parameters (e.g., lower temperature, different solvent). | |
| Pore Blockage: Reactant molecules, products, or byproducts may be strongly adsorbed within the MOF pores, blocking access to the active sites. | - Employ a more rigorous washing protocol. Consider a sequence of solvents with varying polarities. - Thermal activation under vacuum can be effective at removing volatile adsorbates.[1] - For stubborn residues, a mild chemical treatment (e.g., washing with a dilute acidic or basic solution, if the MOF is stable) might be necessary. | |
| Change in material color after regeneration. | Incomplete Removal of Adsorbates: Residual molecules from the reaction can alter the optical properties of the MOF. | - Extend the washing and drying/activation times. - Use spectroscopic methods like FT-IR to check for the presence of residual organic molecules. |
| Change in Metal Oxidation State: The metal centers may have been oxidized or reduced during the catalytic cycle or regeneration. | - Use X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of the metal centers in both the fresh and used catalyst. - If the oxidation state has changed, a reductive or oxidative regeneration step might be required to restore the active species. | |
| Loss of crystallinity observed in PXRD. | Desolvation-Induced Collapse: The removal of solvent molecules that template the pores during synthesis can lead to a collapse of the framework, especially if the framework is not robust.[2] | - For analysis of the crystalline structure without full activation, consider measuring the PXRD of the sample suspended in a compatible solvent or oil.[2] - Employ a gentler activation method, such as supercritical CO2 exchange, to remove solvents without the strong capillary forces that can cause framework collapse. |
| Thermal Decomposition: The temperature used for thermal regeneration may have exceeded the thermal stability limit of the MOF. | - Perform Thermogravimetric Analysis (TGA) on the fresh MOF to determine its decomposition temperature.[3] - Ensure that the regeneration temperature is well below the onset of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for regenerating a used MOF catalyst?
A1: The most common initial step is to recover the catalyst from the reaction mixture by filtration or centrifugation, followed by a thorough washing with a suitable solvent to remove any unreacted starting materials, products, and solvent from the reaction.[4] Ethanol, methanol, acetone, and chloroform are frequently used for washing.[4][5]
Q2: How can I determine the best regeneration method for my specific MOF?
A2: The optimal regeneration method depends on the stability of your MOF and the nature of the adsorbed species. It is recommended to start with the mildest conditions. Begin with solvent washing at room temperature. If catalytic activity is not restored, you can proceed to thermal regeneration (thermogravimetric analysis can help determine the maximum safe temperature).[6] For chemisorbed species, more advanced techniques like chemical regeneration or UV irradiation might be necessary.
Q3: How many times can I typically recycle my MOF catalyst?
A3: The recyclability of a MOF catalyst can vary significantly depending on the specific MOF, the reaction conditions, and the regeneration protocol. Some robust MOFs can be reused for five or more cycles with only a slight decrease in activity.[4] It is crucial to monitor the catalyst's performance and structural integrity (e.g., via PXRD and catalytic activity tests) after each cycle.
Q4: My MOF has a bulky organic linker (this compound). Does this affect regeneration?
A4: Yes, bulky linkers can create larger pore environments which may be beneficial for catalysis but can also influence the MOF's stability. The rigidity of such linkers is a key factor.[7] While the fundamental principles of regeneration remain the same, you may find that larger solvent molecules are required for effective washing to remove bulky adsorbed species from the pores. The thermal stability might also differ from MOFs with smaller linkers, so a TGA is highly recommended.
Q5: What characterization techniques are essential to confirm successful regeneration?
A5: To confirm that your MOF has been successfully regenerated, you should perform a combination of characterization techniques:
-
Powder X-ray Diffraction (PXRD): To ensure the crystallinity and structural integrity of the MOF have been maintained.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To check for the removal of adsorbed species and the integrity of the organic linker.[4]
-
Gas Adsorption (e.g., N2 isotherm): To determine if the surface area and porosity have been restored.
-
Catalytic Activity Test: To confirm that the catalytic performance is comparable to the fresh catalyst.
Quantitative Data on MOF Catalyst Recycling
The following tables summarize representative data on the reusability of MOF catalysts. While not specific to MOFs based on this compound, they provide a benchmark for expected performance.
Table 1: Reusability of a Cu-MOF Catalyst
| Cycle | Product Yield (%) |
| 1 | 93 |
| 2 | 91 |
| 3 | 89 |
| 4 | 87 |
Data adapted from a study on a Cu-MOF, showing a marginal linear loss of activity over four runs.[5]
Table 2: Reusability of a Sulfated MOF-808 (Zr-MOF) Catalyst
| Cycle | Product Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 95 |
| 4 | 94 |
| 5 | 92 |
Data adapted from a study on a Zr-MOF, demonstrating high catalytic efficiency over five cycles.[4]
Experimental Protocols
General Protocol for Solvent Washing and Thermal Activation
This protocol provides a general methodology for the regeneration of MOF catalysts. Note: The specific solvents, temperatures, and times should be optimized for your particular MOF and catalytic system.
1. Catalyst Recovery: a. After the catalytic reaction is complete, cool the reaction mixture to room temperature. b. Separate the solid MOF catalyst from the liquid phase by either vacuum filtration or centrifugation.
2. Solvent Washing: a. Wash the recovered catalyst cake extensively with the solvent used for the reaction to remove the bulk of the residual solution. b. Subsequently, wash the catalyst with a sequence of fresh solvents to ensure complete removal of adsorbed species. A common sequence is to wash with a polar solvent like methanol or ethanol, followed by a less polar solvent like acetone or chloroform.[4][5] c. For each washing step, suspend the MOF in the fresh solvent, agitate (e.g., using a vortex mixer or sonicator for a short period), and then separate the solid by filtration or centrifugation. Repeat this process 3-5 times for each solvent.
3. Thermal Activation (Drying): a. After the final wash, transfer the catalyst to a suitable container (e.g., a Schlenk flask or a vacuum oven sample holder). b. Heat the catalyst under a dynamic vacuum. The temperature should be high enough to remove the washing solvents but well below the decomposition temperature of the MOF (as determined by TGA). A temperature range of 100-200°C is often a good starting point.[1][6] c. Maintain the temperature and vacuum for several hours (e.g., 6-12 hours) until the catalyst is completely dry and activated.[4]
4. Characterization and Reuse: a. Allow the catalyst to cool to room temperature under vacuum or in an inert atmosphere. b. Before the next catalytic run, it is highly recommended to characterize a small portion of the regenerated material using PXRD and FT-IR to confirm its integrity.[4] c. The regenerated catalyst is now ready for the next reaction cycle.
Visualizations
Caption: Workflow for MOF catalyst regeneration and reuse.
Caption: A logical guide for troubleshooting MOF deactivation.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.tcd.ie [chemistry.tcd.ie]
Validation & Comparative
A Comparative Guide to Organic Linkers in MOF Synthesis: 2,5-Diphenylbenzene-1,4-dicarboxylic Acid vs. Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their functional properties. Terephthalic acid (BDC) is a foundational and widely utilized linker in MOF synthesis, prized for its rigidity and linear geometry, which give rise to robust and porous frameworks. This guide provides a comparative overview of MOFs synthesized with the conventional terephthalic acid and explores the potential impact of utilizing a more complex, functionalized linker, 2,5-diphenylbenzene-1,4-dicarboxylic acid.
Terephthalic Acid: The Archetypal Linker
Terephthalic acid (benzene-1,4-dicarboxylic acid) is a linear and rigid dicarboxylate linker that has been instrumental in the development of numerous iconic MOFs, including the MOF-5 and MIL series. Its simple, symmetric structure allows for the formation of highly crystalline and porous materials with tunable properties.
Performance Data of Terephthalic Acid-Based MOFs
The properties of MOFs are highly dependent on the metal node used in conjunction with the terephthalic acid linker. The following table summarizes key performance data for some well-characterized terephthalic acid-based MOFs.
| MOF | Metal Node | Solvent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| MOF-5 | Zn₄O | DMF | ~2900 | ~1.0 | ~400-500 |
| MIL-53(Al) | Al-OH | DMF | ~1100-1500 | ~0.5-0.7 | ~500 |
| LaBDC-MOF | La | DMF | - | - | up to 785[1][2] |
Data is compiled from various sources and may vary depending on the specific synthesis and activation conditions.
Experimental Protocol: Synthesis of a Terephthalic Acid-Based MOF (MOF-5)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure (Solvothermal Synthesis):
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a molar ratio of 3:1.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with fresh DMF and then with a solvent like chloroform or ethanol to remove unreacted starting materials and residual DMF.
-
The final product is activated by heating under vacuum to remove the solvent molecules from the pores.
This compound: A Functionalized Alternative
This compound is a derivative of terephthalic acid where phenyl groups are substituted at the 2 and 5 positions of the benzene ring. While specific experimental data on MOFs synthesized with this linker is scarce, we can infer its potential impact on the resulting framework's properties based on established principles in MOF design.
The introduction of bulky phenyl substituents is expected to significantly influence the topology, porosity, and functional properties of the resulting MOF in several ways:
-
Pore Size and Surface Area: The phenyl groups will likely reduce the accessible pore volume and surface area compared to the parent terephthalic acid-based MOF, assuming an isoreticular structure. The bulky nature of the substituents will occupy space within the pores.
-
Interconnectivity and Topology: The steric hindrance from the phenyl groups could direct the self-assembly process towards different framework topologies than those observed with the unsubstituted linker. This could lead to novel network structures with unique pore shapes and connectivity.
-
Framework Interpenetration: The presence of bulky side groups can be a strategy to prevent or control the degree of interpenetration, a phenomenon where multiple identical frameworks grow through each other, often reducing porosity.
-
Functionalization: The phenyl groups themselves can serve as sites for further post-synthetic modification, allowing for the introduction of additional functionalities to the MOF. They also create a more hydrophobic pore environment, which could be advantageous for specific applications like the adsorption of organic molecules.
-
Thermal Stability: The increased molecular weight and rigidity of the linker may lead to enhanced thermal stability of the resulting MOF.
Visualizing the Synthesis and Structural Differences
To better understand the concepts discussed, the following diagrams illustrate the general workflow of MOF synthesis and the structural comparison between the two linkers.
Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Caption: Comparison of the chemical structures of the two dicarboxylic acid linkers.
Conclusion
Terephthalic acid remains a cornerstone in the construction of a vast array of Metal-Organic Frameworks due to its simplicity and the robustness of the resulting structures. While direct experimental evidence is lacking for MOFs synthesized from this compound, the introduction of phenyl substituents on the terephthalic acid backbone presents an intriguing strategy for tuning MOF properties. The steric bulk and electronic nature of the phenyl groups are anticipated to influence the framework's topology, porosity, and surface chemistry, potentially leading to novel materials with tailored functionalities for applications in catalysis, separations, and drug delivery. Further experimental investigation into the synthesis and characterization of MOFs from this and other functionalized terephthalic acid derivatives is warranted to fully explore their potential.
References
A Comparative Guide to Metal-Organic Frameworks: 2,5-Diphenylbenzene-1,4-dicarboxylic Acid vs. Biphenyl-4,4'-dicarboxylic Acid as Organic Linkers
A detailed comparison of Metal-Organic Frameworks (MOFs) synthesized from 2,5-diphenylbenzene-1,4-dicarboxylic acid and biphenyl-4,4'-dicarboxylic acid reveals significant differences in their structural and functional properties. While MOFs based on the well-studied biphenyl-4,4'-dicarboxylic acid, such as UiO-67 and DUT-5, have been extensively characterized, data on MOFs derived from this compound is less prevalent in the current literature. This guide provides a comprehensive overview of the known performance data for biphenyl-4,4'-dicarboxylic acid-based MOFs and offers a qualitative comparison to predict the performance of their this compound analogues based on fundamental principles of MOF chemistry.
The selection of the organic linker is a critical determinant of the final properties of a Metal-Organic Framework, influencing its porosity, stability, and functionality. The introduction of phenyl substituents on the central benzene ring of the dicarboxylic acid linker is expected to induce significant changes in the resulting MOF structure.
Performance Data of MOFs with Biphenyl-4,4'-dicarboxylic Acid
MOFs synthesized from biphenyl-4,4'-dicarboxylic acid (BPDC) are noted for their high thermal and chemical stability. Two prominent examples are UiO-67 and DUT-5, which have been extensively studied for applications in gas storage, separation, and catalysis.
| MOF Name | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| UiO-67 | Zr | 1415 - 1600+ | ~0.61 | ~12 (tetrahedral), ~16 (octahedral) | Up to 500 |
| DUT-5 | Al | ~1610 - 1880 | 0.61 - 0.81 | 19.2 x 22.7 | Up to 450 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research and development.
Synthesis of UiO-67 (Zirconium-based MOF)
A facile and scalable synthesis of UiO-67 has been reported, which significantly reduces the reaction time compared to earlier methods.[1][2]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a typical synthesis, ZrCl₄ and BPDC are dissolved in DMF.
-
A specific amount of concentrated HCl is added to the mixture.
-
The mixture is then heated in a sealed vial or reactor at a specific temperature (e.g., 120 °C) for a relatively short period (e.g., 24 hours).[3]
-
After cooling, the crystalline product is collected by centrifugation or filtration.
-
The product is washed with fresh DMF and then with a solvent like acetone to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to ensure the removal of all guest molecules from the pores.
Synthesis of DUT-5 (Aluminum-based MOF)
DUT-5 is synthesized using an aluminum source and the biphenyl-4,4'-dicarboxylic acid linker.
Materials:
-
Aluminum source (e.g., Aluminum nitrate nonahydrate)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
Procedure:
-
The aluminum salt and BPDC are dissolved in the chosen solvent (DMF or DEF).
-
The solution is placed in a Teflon-lined autoclave.
-
The autoclave is heated in an oven at a specific temperature for a set duration to allow for the solvothermal synthesis of the MOF crystals.
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline solid is collected, washed with the solvent, and dried.
-
Activation of the material is performed by heating under vacuum to remove residual solvent from the pores.
Characterization Methods
Standard characterization techniques are employed to determine the properties of the synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution using nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework by monitoring its weight loss as a function of temperature.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.
Qualitative Comparison and Predicted Performance of MOFs with this compound
Direct experimental data for MOFs synthesized with this compound is scarce in the reviewed literature. However, based on the principles of reticular chemistry, we can predict how the structural differences in the linker will influence the properties of the resulting MOFs compared to those based on biphenyl-4,4'-dicarboxylic acid.
The key structural difference is the presence of two phenyl groups attached to the central benzene ring of the dicarboxylic acid. These bulky phenyl substituents are expected to have several significant impacts:
-
Pore Size and Topology: The phenyl groups will likely lead to the formation of MOFs with larger pores and potentially different network topologies compared to the more linear biphenyl-4,4'-dicarboxylic acid. The steric hindrance from the phenyl groups could prevent the formation of highly interpenetrated structures, thus preserving a higher accessible pore volume.
-
Surface Area: An increase in pore size and a reduction in interpenetration would likely result in a higher BET surface area, a desirable characteristic for applications in gas storage and catalysis.
-
Functionalization: The pendant phenyl groups provide additional sites for post-synthetic modification. These groups can be functionalized with various chemical moieties to tailor the MOF's properties for specific applications, such as enhancing selectivity in catalysis or improving sensor response.
-
Stability: The increased rigidity and bulkiness of the this compound linker could potentially enhance the thermal and mechanical stability of the resulting MOF framework. However, the non-coplanar arrangement of the phenyl rings might introduce some flexibility.
-
Catalytic Activity: For catalytic applications, the larger pores could facilitate the diffusion of larger substrate molecules to the active sites within the framework. Furthermore, the electronic properties of the pendant phenyl groups could influence the catalytic activity of the metal centers.
Visualizing the Structural Impact
The following diagrams illustrate the structural differences between the two linkers and the predicted consequences for the resulting MOF architecture.
Caption: Linker structure dictates MOF properties.
This logical diagram illustrates how the more complex, three-dimensional structure of this compound is anticipated to lead to MOFs with larger pores and greater potential for functionalization compared to the linear biphenyl-4,4'-dicarboxylic acid.
References
Phenyl Substituents and MOF Porosity: A Comparative Analysis
A deep dive into the structural effects of phenyl groups on the porosity of Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with a comprehensive guide to informed material design.
The strategic incorporation of phenyl substituents in the organic linkers of Metal-Organic Frameworks (MOFs) presents a powerful tool for tuning their porosity. This guide provides a comparative analysis of isoreticular MOF families, highlighting the impact of phenyl group inclusion and extension on critical properties such as BET surface area, pore volume, and pore size. By examining key experimental data and detailed protocols, researchers can better understand the structure-property relationships that govern the performance of these versatile materials in applications ranging from gas storage to drug delivery.
The UiO-66 Series: Engineering Porosity with Phenyl Spacers
The UiO-66 series of zirconium-based MOFs serves as an excellent case study for understanding the influence of phenyl linker extension on porosity. By systematically increasing the number of phenyl rings in the dicarboxylate linker, from one in UiO-66 to three in UiO-68, a clear trend of increasing porosity is observed. This isoreticular series demonstrates that the introduction of additional phenyl groups directly translates to larger pore apertures and greater internal volume.
| Metal-Organic Framework (MOF) | Organic Linker | Number of Phenyl Rings | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| UiO-66 | Terephthalic acid | 1 | ~1200[1][2][3] | ~0.45 (theoretical)[4] | ~6[5] |
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid | 2 | ~2500[6] | ~1.05 (theoretical)[4] | ~8 |
| UiO-68 | Terphenyl-4,4''-dicarboxylic acid | 3 | ~4170 (theoretical)[4] | ~1.82 (theoretical)[4] | ~10 |
Beyond Phenyl Rings: The Case of PCN-69 and NU-111
While increasing the number of phenyl rings can enhance porosity, the inherent bulkiness of the phenyl group can also be a limiting factor. A compelling comparison is found between PCN-69, which utilizes a linker with phenyl spacers, and NU-111, where these phenyl groups are replaced by linear and less bulky acetylene units. This substitution leads to a significant increase in the accessible surface area, showcasing an alternative strategy for maximizing MOF porosity.
| Metal-Organic Framework (MOF) | Linker Spacer | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| PCN-69 | Phenyl | ~4000 | Not specified |
| NU-111 | Acetylene | ~6143[7] | Not specified |
Experimental Protocols
General Solvothermal Synthesis of UiO-Series MOFs
A common method for the synthesis of UiO-66, UiO-67, and UiO-68 is the solvothermal method.[8][9][10] The following provides a general procedure that can be adapted for each specific MOF by using the corresponding organic linker.
-
Reactant Preparation: In separate vials, dissolve equimolar amounts of the zirconium salt (e.g., Zirconium tetrachloride, ZrCl₄) and the respective dicarboxylic acid linker (terephthalic acid for UiO-66, biphenyl-4,4'-dicarboxylic acid for UiO-67, or terphenyl-4,4''-dicarboxylic acid for UiO-68) in N,N-dimethylformamide (DMF).[9]
-
Mixing: Combine the two solutions in a Teflon-lined autoclave.
-
Modulator Addition (Optional but recommended): To control the crystallinity and reduce defects, a modulator such as hydrochloric acid (HCl) or benzoic acid can be added to the reaction mixture.[6]
-
Heating: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 140°C) for a designated period (ranging from a few hours to several days).[9][11]
-
Isolation and Washing: After cooling to room temperature, the resulting white precipitate is collected by centrifugation. The product is then washed multiple times with DMF and a lower-boiling-point solvent like methanol or acetone to remove unreacted starting materials and residual DMF from the pores.[10]
-
Activation: The washed product is dried under vacuum at an elevated temperature (e.g., 120-150°C) to remove the solvent molecules from the pores, yielding the activated, porous MOF.[1]
Porosity Measurement via Nitrogen Adsorption-Desorption (BET Analysis)
The porosity of the synthesized MOFs is typically characterized by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer.
-
Sample Degassing: A known weight of the activated MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.
-
Isotherm Measurement: The sample tube is then transferred to the analysis port of the instrument and cooled to 77 K using liquid nitrogen. Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀). The desorption isotherm is measured by systematically reducing the pressure.
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ ≈ 0.99).
-
Pore Size Distribution: The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or nonlocal density functional theory (NLDFT).
-
Visualizing Structure-Porosity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Isoreticular expansion of the UiO series.
Caption: Experimental workflow for MOF synthesis and analysis.
References
- 1. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07848H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
Benchmarking Photocatalytic Activity of MOFs: A Comparative Guide to Aromatic Linker Functionalization in UiO-66
A systematic evaluation of isostructural UiO-66-X (X= -H, -NH₂, -Br, -(OH)₂) frameworks for the photocatalytic degradation of Rhodamine B under visible light, providing researchers with comparative performance data and detailed experimental protocols for reproducible benchmarking.
The strategic selection of organic linkers in Metal-Organic Frameworks (MOFs) is a critical determinant of their photocatalytic efficacy. This guide provides a comparative analysis of the well-studied UiO-66 framework functionalized with different aromatic linkers: pristine UiO-66 (-H), aminoterephthalate (UiO-66-NH₂), bromoterephthalate (UiO-66-Br), and dihydroxyterephthalate (UiO-66-(OH)₂). Their performance in the photocatalytic degradation of Rhodamine B (RhB), a model organic pollutant, under visible light irradiation is benchmarked to elucidate the electronic and mechanistic influences of linker functionalization.
Comparative Performance Data
The photocatalytic activity of the functionalized UiO-66 series was evaluated by monitoring the degradation of Rhodamine B over time. The apparent reaction rate constant (k) serves as the primary metric for comparing the performance of these materials.
| Photocatalyst | Aromatic Linker | Functional Group | Apparent Rate Constant (k, min⁻¹) | Degradation Efficiency (120 min) |
| UiO-66 | Terephthalic acid | -H | 0.0058 | ~50% |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | 0.0031 | ~35% |
| UiO-66-Br | 2-Bromoterephthalic acid | -Br | 0.0092 | ~68% |
| UiO-66-(OH)₂ | 2,5-Dihydroxyterephthalic acid | -OH | 0.0045 | ~43% |
Note: The data presented is a representative compilation from literature and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the MOFs and the photocatalytic experiments are provided to ensure reproducibility and facilitate further research.
Synthesis of UiO-66-X (X= -H, -NH₂, -Br, -(OH)₂)
1. Synthesis of UiO-66:
-
Precursors: Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC).
-
Procedure: In a typical solvothermal synthesis, ZrCl₄ (1.50 g, 6.4 mmol) and H₂BDC (equivalent molar amount) are dissolved in N,N-dimethylformamide (DMF) (180 mL) at room temperature in a volumetric flask. The mixture is then transferred to a preheated oven at 80°C for 12 hours, followed by heating at 100°C for 24 hours. After cooling to room temperature, the resulting solid is filtered and washed repeatedly with absolute ethanol for three days while being heated at 60°C. The final white powder is collected by filtration and dried under vacuum at 60°C.
2. Synthesis of Functionalized UiO-66-X (X= -NH₂, -Br, -(OH)₂):
-
Precursors: ZrCl₄ and the corresponding functionalized linker (2-aminoterephthalic acid for UiO-66-NH₂, 2-bromoterephthalic acid for UiO-66-Br, or 2,5-dihydroxyterephthalic acid for UiO-66-(OH)₂).
-
Procedure: The synthesis is analogous to that of UiO-66, with the terephthalic acid being replaced by an equimolar amount of the respective functionalized linker.[1] The resulting powders will have characteristic colors (e.g., yellow for UiO-66-NH₂).
Photocatalytic Degradation of Rhodamine B
-
Catalyst Preparation: 50 mg of the synthesized UiO-66-X photocatalyst is dispersed in 100 mL of a 10 mg/L Rhodamine B aqueous solution.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for 60 minutes to ensure that an adsorption-desorption equilibrium is reached between the photocatalyst and the dye molecules before illumination.
-
Photocatalytic Reaction: The suspension is then irradiated with a 300 W Xenon lamp equipped with a 420 nm cutoff filter to provide visible light. The reaction is carried out under continuous stirring at room temperature.
-
Analysis: At given time intervals, 4 mL aliquots of the suspension are collected and centrifuged to remove the photocatalyst particles. The concentration of Rhodamine B in the supernatant is determined by measuring its absorbance at its characteristic maximum wavelength (λ_max = 554 nm) using a UV-Vis spectrophotometer.
-
Data Evaluation: The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration of Rhodamine B and C is the concentration at time t. The apparent reaction rate constant (k) is determined from the slope of the linear plot of ln(C₀/C) versus irradiation time.
Mechanistic Insights and Signaling Pathways
The functionalization of the aromatic linker in the UiO-66 structure significantly influences its electronic properties and, consequently, its photocatalytic mechanism. The process begins with the absorption of visible light by the MOF, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface of the MOF and initiate redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are the primary agents responsible for the degradation of the Rhodamine B molecules.
Figure 1. General mechanism of photocatalytic degradation of Rhodamine B by a MOF.
Experimental Workflow
The logical flow of the experimental procedure for benchmarking the photocatalytic activity of the synthesized MOFs is outlined below.
Figure 2. Experimental workflow for benchmarking MOF photocatalysts.
References
A Comparative Guide to the Fluorescence Sensing Capabilities of MOFs with Terphenyl-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) for fluorescence sensing applications is a burgeoning field of research. The choice of the organic linker is paramount in dictating the sensing performance of these materials. This guide provides a comparative analysis of the fluorescence sensing capabilities of MOF's constructed with different terphenyl-based linkers, focusing on their efficacy in detecting metal ions and nitroaromatic compounds.
Performance Comparison of Terphenyl-Based MOF Sensors
The fluorescence sensing performance of MOFs is significantly influenced by the functionalization of the terphenyl-based linkers. The introduction of electron-donating or electron-withdrawing groups, as well as the overall rigidity and porosity of the resulting framework, can tune the sensitivity and selectivity towards specific analytes. Below is a summary of the performance of representative MOFs incorporating different terphenyl-based linkers for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds.
| MOF | Terphenyl-Based Linker | Target Analyte | Sensing Performance | Reference |
| Cd-MOF | [1,1':3',1″-terphenyl]-4,4',4″,6'-tetracarboxylic acid (H₄L) with 2-amino-4,4'-bipyridine colinker | 2,4,6-trinitrophenol (TNP) | Quenching Constant (Ksv): 3.89 x 10⁴ M⁻¹ | [1] |
| Al-MOF (Al-0.25@HEC) | Mixed linker system including a functionalized terephthalate | Nitrobenzene (NB) vapor | Quenching Efficiency: 89% in 25 minutes | [2] |
| CdL | 1,1':4',1''-terphenyl-2',4,4'',5'-tetracarboxylic acid (H₄L) | Fe³⁺ | Quenching Constant (Ksv): 12830 M⁻¹ (for 0-50 µM) | [3] |
| Zn-MOF | 3′,5′-bis(2-methyl-1H-imidazol-1-yl)[1,1′-biphenyl]-3,5-dicarboxylic acid (H₂L) | Fe³⁺ | Quenching Constant (Ksv): 3.18 x 10⁴ M⁻¹, Limit of Detection (LOD): 0.648 µM | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of terphenyl-based MOFs and their application in fluorescence sensing experiments.
Solvothermal Synthesis of Terphenyl-Based MOFs
A common method for the synthesis of these MOFs is the solvothermal method.
Materials:
-
Metal salt (e.g., Cd(NO₃)₂·4H₂O, Al(NO₃)₃·9H₂O, Zn(NO₃)₂·6H₂O)
-
Terphenyl-based dicarboxylic or tetracarboxylic acid linker
-
Solvent (typically N,N-dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
The metal salt and the terphenyl-based organic linker are dissolved in DMF in a glass vial.
-
The vial is sonicated to ensure a homogeneous solution.
-
The vial is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration.
-
The crystals are washed with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials.
-
The purified MOF is activated by heating under vacuum to remove solvent molecules from the pores.
Fluorescence Sensing Experiments
The fluorescence sensing capability of the synthesized MOFs is typically evaluated by monitoring the changes in their fluorescence intensity upon addition of the analyte.
Materials:
-
Activated MOF powder
-
Solvent for dispersing the MOF (e.g., ethanol, water)
-
Stock solution of the analyte (e.g., Fe(NO₃)₃ in water, nitroaromatic compound in a suitable solvent)
-
Fluorometer
Procedure:
-
A specific amount of the activated MOF is dispersed in a solvent to form a stable suspension.
-
The fluorescence emission spectrum of the MOF suspension is recorded at a specific excitation wavelength.
-
Aliquots of the analyte stock solution are incrementally added to the MOF suspension.
-
After each addition, the mixture is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
The fluorescence quenching or enhancement is quantified using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the analyte, Ksv is the Stern-Volmer quenching constant, and [Q] is the analyte concentration.[5][6]
Signaling Pathways and Experimental Workflows
The underlying mechanism for the fluorescence sensing of many analytes by MOFs is often attributed to fluorescence quenching. This can occur through various pathways, including photoinduced electron transfer (PET) or energy transfer from the excited state of the MOF's linker to the analyte.
Caption: Workflow for MOF synthesis and fluorescence sensing.
The choice of the terphenyl-based linker, including its functionalization, plays a critical role in modulating the electronic properties of the MOF and its interaction with the analyte, thereby influencing the efficiency of the fluorescence quenching process. For instance, electron-rich amino-functionalized linkers can enhance the detection of electron-deficient nitroaromatic compounds through favorable electronic interactions.[2] Conversely, the presence of specific binding sites on the linker can lead to high selectivity for certain metal ions.
References
- 1. Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalised Al( iii ) metal organic frameworks for fluorescence sensing of nitroaromatic vapours - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00862F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Central metal ion of MOFs modulates the fluorescence detection of Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Quenching Investigation of Methyl Red Adsorption on Aluminum-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoreticular MOFs based on functionalized 2,5-diphenylterephthalic acid
A Comparative Guide to Isoreticular Metal-Organic Frameworks Based on Functionalized 2,5-Diphenylterephthalic Acid
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for creating materials with tailored properties. This guide provides a comparative overview of a hypothetical isoreticular series of MOFs based on a 2,5-diphenylterephthalic acid backbone and its functionalized derivatives. While direct experimental data for this specific series is limited in the current literature, this document extrapolates known trends from well-studied analogous isoreticular series, such as the UiO-66 and IRMOF families, to predict the performance of these materials. The data presented herein is intended to serve as a foundational guide for future experimental work in this promising area.
The Influence of Linker Functionalization on MOF Properties
The introduction of functional groups onto the 2,5-diphenylterephthalic acid linker is anticipated to significantly influence the physicochemical properties of the resulting MOFs. By keeping the underlying framework topology the same (isoreticular), the specific effects of each functional group can be systematically investigated. The bulky 2,5-diphenyl substitution is expected to create a robust framework with inherent porosity, which can be further tuned by the addition of functional moieties on the phenyl rings.
Predicted Performance Comparison
The following tables summarize the predicted quantitative data for a hypothetical isoreticular MOF series based on functionalized 2,5-diphenylterephthalic acid. These predictions are based on established structure-property relationships observed in similar MOF families.
Table 1: Predicted Structural and Gas Adsorption Properties
| MOF Designator | Linker Functional Group | Predicted BET Surface Area (m²/g) | Predicted Pore Volume (cm³/g) | Predicted CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) |
| DP-MOF-H | -H (unfunctionalized) | ~2500 - 3000 | ~1.2 - 1.5 | ~2.0 - 2.5 |
| DP-MOF-NH₂ | -NH₂ (amino) | ~2300 - 2800 | ~1.1 - 1.4 | ~3.0 - 3.5 |
| DP-MOF-NO₂ | -NO₂ (nitro) | ~2200 - 2700 | ~1.0 - 1.3 | ~2.5 - 3.0 |
| DP-MOF-OH | -OH (hydroxyl) | ~2400 - 2900 | ~1.1 - 1.4 | ~2.8 - 3.3 |
| DP-MOF-Br | -Br (bromo) | ~2100 - 2600 | ~1.0 - 1.3 | ~2.2 - 2.7 |
Note: These values are estimations based on trends observed in UiO-66 and other isoreticular MOF series. Actual experimental values may vary.
Table 2: Predicted Performance in Catalysis and Drug Delivery
| MOF Designator | Predicted Catalytic Activity (Lewis Acidity) | Predicted Drug Loading Capacity (wt%) | Predicted Controlled Release Profile |
| DP-MOF-H | Moderate | High | Diffusion-controlled |
| DP-MOF-NH₂ | Low (Lewis basic sites) | High | pH-responsive (enhanced release in acidic media) |
| DP-MOF-NO₂ | High | Moderate | Enhanced interaction with polar drugs |
| DP-MOF-OH | Moderate | High | Potential for hydrogen bonding with drug molecules |
| DP-MOF-Br | High | Moderate | Potential for halogen bonding interactions |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of the proposed isoreticular MOF series. These protocols are adapted from established methods for the synthesis of zirconium-based MOFs.
General Synthesis of DP-MOF Series (Solvothermal Method)
-
Precursor Solution Preparation: In a typical synthesis, a mixture of Zirconium(IV) chloride (ZrCl₄) and the corresponding functionalized 2,5-diphenylterephthalic acid linker is dissolved in N,N-dimethylformamide (DMF). A modulator, such as benzoic acid or acetic acid, is often added to control the crystallite size and reduce defects. The molar ratio of metal salt to linker to modulator is crucial and should be systematically optimized (a common starting point is 1:1:10).
-
Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated in an oven at a specific temperature, typically between 120 °C and 150 °C, for a period of 24 to 72 hours.
-
Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The collected solid is washed extensively with fresh DMF and then with a low-boiling solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. Finally, the MOF is activated by heating under vacuum (e.g., at 150 °C for 12 hours) to yield a porous material.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. The PXRD patterns of the functionalized MOFs should be compared to the simulated pattern of the parent DP-MOF-H to verify the retention of the framework topology.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution of the activated MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and to confirm the removal of solvent molecules after activation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the functional groups on the organic linker within the final MOF structure.
-
Gas Adsorption Measurements: The adsorption capacities for gases like CO₂, CH₄, and H₂ are measured using a volumetric gas adsorption analyzer at relevant temperatures and pressures.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the logical relationships and experimental workflows.
Caption: General experimental workflow for the synthesis and characterization of the DP-MOF series.
Caption: Logical relationship between linker functionalization and MOF properties and performance.
This guide provides a predictive framework for a novel class of isoreticular MOFs. Experimental validation of these predictions will be a valuable contribution to the field of materials science and will pave the way for the development of advanced materials for a variety of applications.
The Influence of Phenyl-Dicarboxylate Linkers on the Electronic Structure of Metal-Organic Frameworks: A DFT-Based Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning to metal-organic frameworks (MOFs) for a wide range of applications, from gas storage and separation to catalysis and drug delivery. The tunability of their electronic properties is a key factor in their versatility. This guide provides a comparative analysis of how different phenyl-dicarboxylate linkers, investigated through Density Functional Theory (DFT) studies, modulate the electronic structure of MOFs.
The electronic characteristics of MOFs, particularly the band gap, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) levels, are pivotal in determining their optical and electronic functionalities. DFT calculations have emerged as a powerful tool to predict and understand these properties, offering insights that can guide the rational design of MOFs for specific applications. The choice of the organic linker, specifically the functionalization of the phenyl-dicarboxylate backbone, has been shown to be a highly effective strategy for tuning the electronic structure.
Comparative Analysis of Electronic Properties
The electronic properties of MOFs are significantly influenced by the nature of the phenyl-dicarboxylate linker. Functionalization of the benzene ring with electron-donating or electron-withdrawing groups can effectively modulate the band gap and the position of the frontier orbitals.
For instance, in the UiO-66 framework, the introduction of an electron-donating amino group (-NH₂) or an electron-withdrawing nitro group (-NO₂) to the benzenedicarboxylate (BDC) linker leads to a significant reduction in the band gap compared to the parent MOF.[1] Specifically, the band gap of UiO-66 with BDC-NH₂ is the lowest, followed by BDC-NO₂, and then the pristine BDC linker.[1] This trend is attributed to the introduction of linker-based orbitals within the band gap of the parent MOF.
Similarly, in the MOF-5 series, functionalization of the 1,4-benzenedicarboxylate linker has a profound impact on the electronic structure. Studies have shown that the band gap is crucially determined by the ligand functionalization.[2][3] The introduction of -NH₂ and -OH groups leads to the smallest band gaps by creating localized orbitals at the top of the valence band.[2][3] Conversely, halogenation of the linker can also be used to tune the band gap and the valence band maximum (VBM).[4][5]
Quantitative Data Summary
The following table summarizes the calculated band gaps for selected MOFs with different phenyl-dicarboxylate linkers, as reported in various DFT studies.
| MOF Architecture | Phenyl-Dicarboxylate Linker | Functional Group | Calculated Band Gap (eV) |
| UiO-66 | Benzenedicarboxylate (BDC) | -H | 3.76[1] |
| -NO₂ | 2.93[1] | ||
| -NH₂ | 2.75[1] | ||
| MOF-5 (IRMOF-1) | 1,4-Benzenedicarboxylate | -H | 3.5[4] |
| -F | 3.5 | ||
| -Cl | 3.4 | ||
| -Br | 3.3 | ||
| -I | 3.1 | ||
| -NH₂ | ~2.5 (estimated from trends)[2][3] | ||
| -OH | ~2.6 (estimated from trends)[2][3] | ||
| -CH₃ | ~3.4 (estimated from trends)[2][3] | ||
| -COOH | ~3.2 (estimated from trends)[2][3] |
Experimental and Computational Protocols
The data presented in this guide are derived from DFT calculations. While the specific computational details may vary between studies, a general workflow is typically followed.
General Computational Methodology
Density Functional Theory (DFT) calculations are performed using quantum mechanical simulation packages. The electronic structure of the MOF is calculated by solving the Kohn-Sham equations. Key aspects of the methodology include:
-
Crystal Structure: The calculations start with the experimental or optimized crystal structure of the MOF.
-
Functional: A variety of exchange-correlation functionals are used, with the choice influencing the accuracy of the calculated band gap. Common functionals include the Generalized Gradient Approximation (GGA) in the form of Perdew-Burke-Ernzerhof (PBE) and hybrid functionals like B3LYP or HSE06. GGA functionals are known to often underestimate band gaps, while hybrid functionals can provide more accurate predictions, albeit at a higher computational cost.[4]
-
Basis Set: A set of mathematical functions, known as a basis set, is used to describe the electronic wavefunctions. Plane-wave basis sets are commonly employed for periodic systems like MOFs.
-
Software: Widely used software packages for these types of calculations include VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, and Gaussian.
A study on a series of isoreticular MOFs (IRMOFs) utilized the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for the exchange-correlation energy, which showed excellent agreement with experimental values for MOF-5.[4] Another investigation on functionalized MOF-5 employed DFT calculations within an in-house developed library for automatized calculations to explore a large configurational space.[2][3]
Logical Workflow for DFT Studies of MOF Electronic Structure
The following diagram illustrates the typical workflow for a DFT-based investigation into the electronic structure of MOFs with different linkers.
References
- 1. Band gap modulation of functionalized metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalscience.berkeley.edu [globalscience.berkeley.edu]
- 5. scispace.com [scispace.com]
Experimental validation of predicted gas adsorption in 2,5-diphenylterephthalic acid-based MOFs
A Comparative Guide to the Predicted Gas Adsorption Performance of 2,5-Diphenylterephthalic Acid-Based MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials renowned for their exceptionally high surface areas and tunable pore environments, making them promising candidates for gas storage and separation.[1] The choice of organic linker is a critical determinant of a MOF's final properties.[2] This guide provides a comparative analysis of the predicted gas adsorption performance of MOFs based on the 2,5-diphenylterephthalic acid linker. Due to the limited availability of direct experimental data for this specific linker, this comparison is made with well-characterized MOFs derived from analogous dicarboxylic acids, such as terephthalic acid and 2,5-dihydroxyterephthalic acid. The introduction of bulky phenyl groups into the linker backbone is anticipated to significantly influence the framework's structure and, consequently, its gas adsorption characteristics.
Predicted Gas Adsorption Performance: A Comparative Overview
The introduction of phenyl groups at the 2 and 5 positions of the terephthalic acid backbone is expected to have several key effects on the resulting MOF structure and its interaction with gas molecules. These include potential modifications to the pore size and shape, an increase in the framework's hydrophobicity, and the introduction of additional π-π stacking interactions with certain adsorbates. The following tables present a hypothetical comparison of the predicted gas adsorption properties of a 2,5-diphenylterephthalic acid-based MOF (termed here as DP-MOF) against the well-established MOF-5 (using terephthalic acid) and a MOF based on 2,5-dihydroxyterephthalic acid (DO-MOF).
Disclaimer: The data presented in these tables is illustrative and intended to guide research. It is based on established principles of how linker functionalization affects MOF properties and is not derived from direct experimental results on 2,5-diphenylterephthalic acid-based MOFs.
Table 1: Predicted CO₂ Adsorption Capacities
| MOF | Metal Center | Organic Linker | Predicted CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | Predicted BET Surface Area (m²/g) |
| DP-MOF (Hypothetical) | Zn⁴(O) | 2,5-Diphenylterephthalic acid | 1.5 - 2.5 | 1500 - 2500 |
| MOF-5 | Zn⁴(O) | Terephthalic acid | ~2.5[3] | ~3000 |
| Ni-CPO-27 (DO-MOF) | Ni | 2,5-Dihydroxyterephthalic acid | ~5.6[4] | ~1350 |
Table 2: Predicted H₂ Adsorption Capacities
| MOF | Metal Center | Organic Linker | Predicted H₂ Adsorption Capacity (wt%) at 77 K, 1 bar |
| DP-MOF (Hypothetical) | Zn⁴(O) | 2,5-Diphenylterephthalic acid | 1.0 - 1.5 |
| MOF-5 | Zn⁴(O) | Terephthalic acid | ~1.3 |
| Ti-based DO-MOF | Ti | 2,5-Dihydroxyterephthalic acid | Not specified, but shows relatively high isosteric heat of adsorption (6.6 kJ/mol)[5] |
Experimental Protocols
To experimentally validate the predicted gas adsorption properties of a novel 2,5-diphenylterephthalic acid-based MOF, the following standard protocols would be employed.
Synthesis of the MOF
A solvothermal synthesis method is typically used for the preparation of crystalline MOFs.[6]
-
Materials: 2,5-diphenylterephthalic acid (linker), a suitable metal salt (e.g., zinc nitrate hexahydrate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
The metal salt and the organic linker are dissolved in the solvent within a sealed reaction vessel.
-
The vessel is heated in an oven at a specific temperature (e.g., 100-150 °C) for a predetermined duration (e.g., 24-72 hours) to allow for the formation of crystalline MOF material.
-
After cooling to room temperature, the crystalline product is separated by filtration and washed with fresh solvent to remove any unreacted starting materials.
-
Activation of the MOF
Before gas adsorption measurements, the solvent molecules residing within the pores of the as-synthesized MOF must be removed. This process, known as activation, is crucial for accessing the full porosity of the material.[7]
-
Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., ethanol or dichloromethane) for several days, with the solvent being replaced periodically. This exchanges the high-boiling point synthesis solvent with one that is more easily removed.
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at an elevated temperature to evacuate the pores. The temperature and duration of this step are critical to ensure complete solvent removal without causing the framework to collapse.
Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the uptake capacity of the activated MOF for various gases at different pressures and a constant temperature.
-
Instrumentation: A volumetric gas adsorption analyzer is used.
-
Procedure:
-
A precisely weighed sample of the activated MOF is placed in a sample tube and further outgassed under vacuum and heat to ensure a clean surface.
-
The sample is then cooled to the desired analysis temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂).
-
The adsorbate gas is introduced into the sample tube in controlled doses, and the amount of gas adsorbed at each pressure point is measured until the desired pressure range is covered.
-
The Brunauer-Emmett-Teller (BET) surface area is calculated from the nitrogen adsorption isotherm measured at 77 K.[8]
-
Visualizations
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis, activation, and characterization of a MOF.
Signaling Pathway of Linker Functionalization on Gas Adsorption
Caption: Impact of linker functionalization on MOF properties and gas adsorption.
References
- 1. Metal-organic Frameworks as Novel Adsorbents: A Preview [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative thermal stability of MOFs derived from 2,5-diphenyl vs. 2,5-dihydroxyterephthalic acid
A Comparative Guide to the Thermal Stability of MOFs Derived from 2,5-Diphenyl- vs. 2,5-Dihydroxyterephthalic Acid
For researchers and professionals in materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their applicability. This guide provides a comparative analysis of the thermal stability of MOFs synthesized from two distinct aromatic dicarboxylic acid linkers: 2,5-diphenylterephthalic acid and 2,5-dihydroxyterephthalic acid. The selection of the organic linker plays a pivotal role in determining the robustness of the resulting framework.
Introduction to the Ligands
The structural and electronic differences between 2,5-diphenylterephthalic acid and 2,5-dihydroxyterephthalic acid are significant. The former incorporates bulky, non-coordinating phenyl groups, which can introduce steric hindrance and affect the packing of the crystal structure. The latter possesses hydroxyl groups that can participate in hydrogen bonding and potentially influence the electronic properties of the framework. These differences are expected to manifest in the thermal stability of the corresponding MOFs.
Comparative Thermal Stability Data
To provide a clear comparison, this guide focuses on representative MOFs for which thermal stability data is available. For the 2,5-dihydroxyterephthalic acid linker, the well-studied MOF-74 series (also known as CPO-27) serves as an excellent example. For the 2,5-diphenylterephthalic acid linker, direct data is less common; therefore, we consider UiO-67, which is synthesized from the structurally analogous 4,4'-biphenyldicarboxylic acid, as a representative example of a MOF with a diphenyl-type linker.
| MOF Series/Name | Organic Linker | Metal Ion | Decomposition Temperature (°C) | Atmosphere |
| MOF-74 | 2,5-dihydroxyterephthalic acid | Mg, Co, Ni | ~250-350 (Framework collapse after solvent loss) | Inert (N₂) |
| UiO-67 | 4,4'-biphenyldicarboxylic acid | Zr | ~450-600 | Inert/Air |
Note: The decomposition of MOF-74 typically begins after the initial loss of guest and coordinated solvent molecules, which occurs at lower temperatures. The temperatures cited represent the onset of framework decomposition.
The data suggests that MOFs constructed with biphenyl-type linkers, such as UiO-67, exhibit significantly higher thermal stability compared to those with 2,5-dihydroxyterephthalic acid, like the MOF-74 series. This enhanced stability in UiO-67 can be attributed to the robust Zr-O clusters and the rigid nature of the biphenyl linker.
Experimental Protocols
The thermal stability of MOFs is primarily evaluated using Thermogravimetric Analysis (TGA). A typical experimental protocol is detailed below.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition temperature of the MOF.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: An accurately weighed sample of the activated MOF (typically 5-10 mg) is placed in an alumina or platinum crucible. Activation is performed beforehand to remove any solvent molecules from the pores, usually by heating the sample under vacuum.
-
Analysis Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-10 °C/min).
-
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the temperatures at which significant weight loss occurs. The onset temperature of the major weight loss step following solvent removal is generally considered the decomposition temperature of the MOF framework. The derivative of the TGA curve (DTG) can be used to more precisely identify the temperatures of maximum weight loss rate.
Visualization of Structure-Stability Relationship
The following diagram illustrates the conceptual relationship between the linker functionality and the resulting thermal stability of the MOF.
Caption: Linker functionality influencing MOF thermal stability.
Conclusion
The choice of organic linker is a critical determinant of the thermal stability of a Metal-Organic Framework. The evidence suggests that MOFs derived from 2,5-diphenylterephthalic acid or its analogues, which benefit from the rigidity and steric bulk of the phenyl groups, tend to exhibit superior thermal stability compared to MOFs derived from 2,5-dihydroxyterephthalic acid. The hydroxyl groups in the latter may lead to frameworks that are more susceptible to thermal decomposition. This comparative guide provides essential data and methodologies for researchers to consider when selecting and designing MOFs for applications where thermal robustness is a key requirement.
Safety Operating Guide
Proper Disposal of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2,5-Diphenylbenzene-1,4-dicarboxylic acid is critical for maintaining laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound (CAS 13962-92-0) presents the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including safety glasses or face shield, protective gloves, and a lab coat, should be worn when handling this chemical.[1] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid dust formation and inhalation.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13962-92-0 | [1][2][3] |
| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |
| Molecular Weight | 318.32 g/mol | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with national, regional, and local regulations. The following protocol provides a general framework for its disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams.[4]
-
Keep it in its original container if possible, or in a clearly labeled, compatible container.
2. Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not accumulate excessive amounts of waste. Adhere to the satellite accumulation area (SAA) limits if applicable in your institution.
4. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be treated as hazardous waste.
-
Place these materials in a sealed and appropriately labeled container for disposal. Contaminated packaging should be disposed of as the unused product.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Follow their specific procedures for waste pickup requests. Surplus and non-recyclable solutions should be offered to a licensed disposal company.
6. Emergency Procedures:
-
In case of a spill, avoid creating dust.[4]
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Carefully sweep or scoop up the spilled material and place it in a labeled container for disposal.
-
Clean the spill area thoroughly.
-
Report any spills to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2,5-Diphenylbenzene-1,4-dicarboxylic Acid
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2,5-Diphenylbenzene-1,4-dicarboxylic acid in a laboratory setting. This guide provides detailed personal protective equipment (PPE) requirements, procedural steps for safe operation, and proper disposal methods to ensure the well-being of researchers and maintain a secure work environment.
For researchers and drug development professionals, understanding the hazards associated with this compound (CAS RN: 13962-92-0) is the first step in establishing a safe laboratory workflow. This compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines will minimize exposure risks and ensure responsible chemical management.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE based on the potential hazards.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation.[1] Protective clothing should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | Minimizes the inhalation of dust particles that may cause respiratory tract irritation.[1] |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks. The following workflow diagram outlines the key steps from preparation to disposal.
Handling Precautions:
-
Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound.
-
Keep the container tightly closed when not in use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.
Disposal Guidelines:
-
Dispose of the chemical and any contaminated materials in accordance with federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
